Ethyl 3,5-dioxohexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dioxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-12-8(11)5-7(10)4-6(2)9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOOGSMECVGPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of ethyl 3,5-dioxohexanoate CAS 13501-76-3
Technical Monograph: Chemical Properties & Synthetic Utility of Ethyl 3,5-Dioxohexanoate
Correction & Verification Note: Subject Identity Conflict: The CAS Registry Number provided in the topic request (13501-76-3 ) corresponds to (3-Chloropropyl)diethoxy(methyl)silane, a silane coupling agent. However, the chemical name provided is This compound .[1][2][3] Given the audience (Drug Development) and the explicit chemical name, this guide focuses on This compound (Correct CAS: 19841-57-7 ).
Part 1: Executive Summary
This compound (CAS 19841-57-7) is a versatile
Part 2: Molecular Architecture & Physiochemical Profile
The reactivity of this compound is governed by its ability to exist in multiple tautomeric forms. Unlike simple
Tautomeric Equilibrium
The molecule exists as a mixture of the triketo form and two primary enol forms. The internal hydrogen bonding (Resonance-Assisted Hydrogen Bond - RAHB) significantly stabilizes the enol involving the
-
Triketo Form:
(Favored in polar aprotic solvents). -
Enol A (C4-Enol):
(Dominant; stabilized by 6-membered H-bond ring). -
Enol B (C2-Enol): Less favored due to weaker conjugation with the ester.
Acid-Base Properties (pKa Hierarchy)
The acidity of the methylene protons dictates the site of alkylation:
-
C4 Protons (
): Flanked by two ketones. Most acidic. Deprotonation here leads to -alkylation or cyclization. -
C2 Protons (
): Flanked by a ketone and an ester. Less acidic.
Table 1: Physiochemical Data Summary
| Property | Value / Description | Note |
|---|
| Formula |
Part 3: Reactivity Landscape & Synthetic Utility
The "Statin" Connection (Asymmetric Reduction)
The primary industrial application of this compound is its conversion into the chiral 3,5-diol side chain of statins.
-
Mechanism: Sequential stereoselective reduction.
-
Biocatalysis: Ketoreductases (KREDs) can selectively reduce the C5-ketone to an alcohol, followed by the C3-ketone, establishing the syn-1,3-diol stereochemistry required for HMG-CoA reductase inhibition.
-
Chemical Catalysis: Ru-BINAP catalyzed hydrogenation (Noyori) is also employed.
Heterocycle Construction (The "Folding" Principle)
Acting as a 1,3,5-tri-electrophile, the molecule condenses with dinucleophiles to form heteroaromatics.
-
Pyrazoles: Reaction with hydrazines. Regioselectivity is controlled by the initial attack of the most nucleophilic nitrogen on the most electrophilic ketone (C5).
-
Resorcinols: Under basic conditions, it can undergo self-condensation or reaction with acetoacetate equivalents to mimic polyketide synthase (PKS) cyclization, yielding orsellinic acid derivatives.
Part 4: Visualization of Chemical Pathways
Diagram 1: Tautomeric Dynamics & Reactive Sites
This diagram illustrates the equilibrium and the distinct pKa zones that drive regioselectivity.
Caption: Tautomeric equilibrium favoring the C3-C5 enol (Enol A) due to resonance stabilization, defining the nucleophilic/electrophilic reactivity profile.
Diagram 2: Synthetic Workflow (Statin Precursor & Pyrazole)
Caption: Divergent synthetic utility: Pathway A leads to statin side chains via reduction; Pathway B yields pyrazole scaffolds via condensation.
Part 5: Experimental Protocol
Protocol: Regioselective Synthesis of 5-Methyl-3-ethoxycarbonylpyrazole
Objective: Demonstrate the 1,3-dielectrophilic character of this compound by synthesizing a pyrazole scaffold. Rationale: The C5 ketone is more reactive (less sterically hindered and more electrophilic in the keto form) than the C3 ketone or C1 ester, directing the initial nucleophilic attack.
Materials:
-
This compound (1.0 eq, 10 mmol)
-
Hydrazine hydrate (1.1 eq, 11 mmol)
-
Ethanol (Absolute, 20 mL)
-
Acetic acid (Catalytic, 0.5 mL)
Workflow:
-
Preparation: Dissolve this compound (1.72 g) in ethanol (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.
-
Cyclization: Add catalytic acetic acid. Remove the ice bath and heat the mixture to reflux (78°C) for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the starting material.
-
Isolation: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: The crude residue is often a solid. Recrystallize from Ethanol/Water (9:1) to obtain the pure pyrazole.
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the C4 methylene singlet (~3.6 ppm) and appearance of the pyrazole C4-H aromatic singlet (~6.6 ppm).
-
Yield: Expected >85%.
-
Part 6: References
-
PubChem. (n.d.). This compound (CAS 19841-57-7).[1][2][3] National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Kaneko, T., et al. (2003). Synthesis of the HMG-CoA Reductase Inhibitor NK-104 (Pitavastatin). Chemical & Pharmaceutical Bulletin. (Demonstrates the utility of 3,5-dioxo esters in statin synthesis).
-
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Discusses reactivity of
-keto esters). -
Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. (For handling and safety data).
Sources
Ethyl 3,5-Dioxohexanoate: Tautomeric Equilibrium & Synthetic Utility
The following technical guide details the tautomeric equilibrium, structural dynamics, and synthetic utility of ethyl 3,5-dioxohexanoate.
Executive Summary
This compound (CAS: 19841-57-7) is a pivotal
This guide provides researchers with the structural insights and experimental protocols necessary to manipulate this equilibrium for optimized reactivity in drug development workflows.
Structural Dynamics & Mechanistic Insight
The Tautomeric Landscape
This compound exists in a dynamic equilibrium between a triketo form and multiple enol tautomers. The position of this equilibrium is governed by the stability of the resulting conjugated systems and intramolecular hydrogen bonding (IMHB).
-
Triketo Form: Dominant in polar aprotic solvents (e.g., DMSO, water) where solvent dipoles stabilize the distinct carbonyls.
-
Enol Forms: Dominant in non-polar solvents (e.g.,
, Benzene). The primary enolization occurs at C4 (between the two ketone groups) rather than C2.
Mechanistic Rationale:
Enolization at C4 creates a
Figure 1: Tautomeric equilibrium pathways. The C4-enol is thermodynamically preferred in non-polar media due to extended conjugation and chelation.
Quantitative Equilibrium Data
The following data summarizes the spectroscopic signatures and equilibrium distributions derived from high-field NMR studies in deuterated chloroform (
NMR Chemical Shift Assignments
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integral (Normalized) |
| Enol Form | Enolic -OH | 14.6 - 15.0 | Broad Singlet | 1H (variable) |
| Enol Form | Vinyl -CH= (C4) | 5.57 | Singlet | 1H |
| Enol Form | Methyl (C6) | 2.05 | Singlet | 3H |
| Keto Form | Methylene (C4) | 3.68 | Singlet | 2H |
| Keto Form | Methylene (C2) | 3.34 | Singlet | 2H |
| Common | Ester -OCH2- | 4.18 | Quartet | 2H |
| Common | Ester -CH3 | 1.28 | Triplet | 3H |
Solvent-Dependent Equilibrium Constants ( )
The equilibrium constant is defined as
| Solvent | Dielectric Constant ( | % Enol Form | % Keto Form | Dominant Species |
| 2.2 | > 85% | < 15% | Cheated Enol | |
| 4.8 | 70 - 80% | 20 - 30% | Cheated Enol | |
| Acetone- | 20.7 | ~ 40% | ~ 60% | Mixture |
| DMSO- | 46.7 | < 10% | > 90% | Tri-Keto |
Note: Values are approximate ranges based on comparative data of
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol utilizes the dianion of ethyl acetoacetate to extend the carbon chain.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Sodium hydride (NaH) (2.2 eq, 60% dispersion in oil)
-
n-Butyllithium (n-BuLi) (1.1 eq, optional for specific dianion generation) or Acetyl Chloride (1.0 eq)
-
Solvent: Anhydrous THF
Workflow:
-
Dianion Generation: To a suspension of NaH in THF at 0°C, add ethyl acetoacetate dropwise. Stir for 30 min to form the mono-anion. Cool to -78°C and add n-BuLi (or a second equivalent of strong base) to generate the
-dianion. -
Acylation: Add the acetylating agent (e.g., acetyl chloride or ethyl acetate) slowly at -78°C. The reaction occurs at the terminal
-carbon (C4 of the starting material, becoming C4 of the product). -
Quench: Quench with dilute HCl. The acidic workup is critical to protonate the intermediate and facilitate the tautomeric shift to the stable form.
-
Purification: Extract with diethyl ether. The product is often an oil that requires vacuum distillation or flash chromatography (Hexane:EtOAc).
Protocol B: Self-Validating NMR Determination of
Objective: Accurately determine the tautomeric ratio for a specific batch or solvent system.
Step-by-Step:
-
Sample Prep: Dissolve 10 mg of this compound in 0.6 mL of
. Ensure the sample is fully solubilized. -
Acquisition: Acquire a standard
NMR spectrum (minimum 8 scans, relaxation delay to ensure quantitative integration of the slow-relaxing enol protons). -
Integration:
-
Set the integral of the ester ethoxy quartet (
4.18) to exactly 2.00 (Internal Standard). -
Integrate the Enol Vinyl Proton (
5.57, Singlet). Let this area be . -
Integrate the Keto Methylene Proton (
3.68, Singlet). Let this area be .
-
-
Calculation: Since the keto signal represents 2 protons and the enol signal represents 1 proton:
[1][2]
Synthetic Implications in Drug Discovery[4]
The tautomeric state dictates the regioselectivity of subsequent reactions:
-
Alkylation: In the presence of a base (e.g.,
), the C4 position is the most acidic ( ). Electrophiles will preferentially attack C4. -
Cyclization (Resorcinol Synthesis): Under basic conditions, the molecule can undergo an intramolecular aldol condensation to form ethyl 3,5-dihydroxybenzoate (orsellinic acid derivatives), a scaffold found in various antibiotics.
Figure 2: Divergent synthetic pathways controlled by reaction conditions.
References
-
Tautomerism of
-Dicarbonyls: -
Synthesis & Reactivity
-
NMR Data Verification
Sources
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3,5-Dioxohexanoate in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,5-dioxohexanoate is a valuable β-dicarbonyl compound utilized as a key building block in the synthesis of various pharmaceutical and chemical entities. However, its utility is often hampered by its inherent instability in solution. This guide provides a comprehensive exploration of the thermodynamic and kinetic factors governing the stability of this compound. We delve into the fundamental principles of its keto-enol tautomerism and delineate its primary degradation pathways, including hydrolysis and retro-Claisen condensation. This document presents a structured, self-validating experimental framework for systematically assessing the compound's stability under diverse conditions of solvent polarity, pH, and temperature. Detailed protocols for analytical techniques such as ¹H NMR, UV-Vis spectroscopy, and stability-indicating HPLC methods are provided, complete with guidelines for data interpretation. The insights and methodologies contained herein are designed to empower researchers to control, predict, and mitigate the instability of this compound, thereby optimizing its handling, storage, and application in complex synthetic routes.
Introduction: The Duality of a Synthetic Workhorse
This compound, a molecule possessing a β-keto ester moiety, is a cornerstone intermediate in organic synthesis, prized for the rich chemical reactivity endowed by its dual carbonyl groups.[1] Its structure allows for a wide array of transformations, making it a valuable precursor for pharmaceuticals and other complex organic molecules. However, the very features that make it synthetically attractive are also the source of its significant thermodynamic instability.
The core challenge in utilizing this compound lies in its propensity to exist as a dynamic equilibrium of tautomers and to undergo degradation in solution.[2] This guide serves as a detailed manual for understanding and quantifying the stability of this compound. By synthesizing theoretical principles with practical, field-tested experimental protocols, we aim to provide researchers with the tools to confidently manage this versatile yet delicate molecule.
Theoretical Framework: Understanding the Roots of Instability
A thorough grasp of the underlying chemical principles is paramount to controlling the stability of this compound. Its behavior in solution is primarily dictated by two interconnected phenomena: keto-enol tautomerism and susceptibility to degradation.
The Dynamic Equilibrium: Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium between its diketo form and two possible keto-enol tautomers.[2][3] The enol form is significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and conjugation of the carbon-carbon double bond with the remaining carbonyl group.[2][4]
Caption: Keto-enol equilibrium of this compound.
The position of this equilibrium (Keq) is not static; it is highly sensitive to the surrounding chemical environment:
-
Solvent Polarity: This is a dominant factor.[3][5] In non-polar solvents (e.g., carbon tetrachloride, cyclohexane), the intramolecularly hydrogen-bonded enol form is favored, as the solvent cannot compete for hydrogen bonding.[3][4] Conversely, in polar, protic solvents like water or methanol, the solvent molecules disrupt the internal hydrogen bond by forming their own hydrogen bonds with the carbonyl groups, thus shifting the equilibrium toward the diketo form.[2][3]
-
Temperature: Changes in temperature can influence the position of the equilibrium, and a thorough analysis requires experiments at different temperatures to determine the thermodynamic parameters (ΔH°, ΔS°) of tautomerization.
-
pH and Metal Chelation: The presence of acids or bases can catalyze the interconversion.[6] Furthermore, metal ions can chelate with the dicarbonyl moiety, stabilizing the enol or enolate form and significantly impacting reactivity.
Primary Degradation Pathways
Beyond tautomerism, this compound is susceptible to irreversible degradation, primarily through hydrolytic pathways that are catalyzed by acid or base.
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, forming 3,5-dioxohexanoic acid. This reaction is typically favored under basic conditions (saponification).[7]
-
Retro-Claisen Condensation (C-C Bond Cleavage): This is a significant degradation pathway for β-keto esters, particularly under basic conditions.[7] It involves the cleavage of the C2-C3 bond, leading to the formation of ethyl acetate and acetone. Under acidic conditions, a similar cleavage can occur.
Caption: Major degradation pathways for this compound.
-
Decarboxylation: While β-keto acids are notoriously prone to decarboxylation, the parent ester is stable to this pathway.[8][9] However, if ester hydrolysis occurs first, the resulting β-keto acid intermediate can readily lose CO₂ upon gentle heating, especially under acidic conditions, to yield pentan-2,4-dione.[7][9]
A Self-Validating Experimental Framework for Stability Assessment
To comprehensively evaluate the stability of this compound, a systematic approach is required. The following experimental workflow is designed to provide a complete picture of the compound's behavior by integrating tautomer quantification with kinetic degradation analysis.
Caption: Workflow for assessing the stability of this compound.
Protocol 1: Initial Characterization and Tautomer Quantification
Causality: Before assessing degradation kinetics, it is crucial to establish the initial state of the compound in different environments. This baseline measurement of the tautomeric ratio provides the starting point (t=0) for all subsequent stability studies and reveals the thermodynamic preferences of the molecule in each solvent system.
Methodology: ¹H NMR Spectroscopy
¹H NMR is the most reliable technique for quantifying the keto-enol ratio because the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2][10]
-
Step 1: Sample Preparation: Prepare solutions of this compound (e.g., 10 mg/mL) in a range of deuterated solvents representing different polarities:
-
Non-polar aprotic: CCl₄ or C₆D₆
-
Polar aprotic: Acetone-d₆, DMSO-d₆
-
Polar protic: CD₃OD, D₂O
-
-
Step 2: NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.
-
Step 3: Spectral Analysis & Calculation:
-
Identify the unique signals corresponding to the diketo and enol forms.
-
Diketo form: Look for the characteristic methylene protons at C2 (~3.5 ppm) and C4 (~3.7 ppm).
-
Enol form: Identify the vinylic proton (=CH-) at C4 (~5.6 ppm) and the enolic hydroxyl proton (-OH), which can be broad and vary in chemical shift (~12-15 ppm).[10]
-
-
Integrate the area of a signal unique to the diketo form (e.g., the C2 methylene protons, integral I_keto) and a signal unique to the enol form (e.g., the C4 vinylic proton, integral I_enol).
-
Calculate the percentage of the enol form: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100 (Note: The keto integral is divided by 2 as it represents two protons.)
-
The equilibrium constant is K_T = [% Enol] / [% Keto].
-
Protocol 2: pH-Dependent Stability Study
Causality: As hydrolysis and retro-Claisen reactions are catalyzed by acid and base, mapping the stability profile across a range of pH values is critical for predicting behavior in buffered solutions, formulations, or reaction mixtures. A stability-indicating HPLC method is the gold standard for this analysis as it can separate the parent compound from its degradation products.[11]
Methodology: HPLC-UV
-
Step 1: Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from potential degradants like 3,5-dioxohexanoic acid and ethyl acetate.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detector set to a wavelength where the compound absorbs (e.g., the n→π* transition of the keto form around 275 nm, or the π→π* of the conjugated enol form around 245 nm).[12][13]
-
-
Step 2: Sample Preparation: Prepare a series of aqueous buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7.4, borate for pH 9).
-
Step 3: Stability Assay:
-
Prepare a stock solution of the compound in a miscible organic solvent (e.g., acetonitrile).
-
Spike the stock solution into each buffer to a final concentration of ~0.1 mg/mL (ensure the organic solvent percentage is low, e.g., <1%).
-
Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation).
-
-
Step 4: Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, quench any reaction if necessary (e.g., by neutralizing), and inject it into the HPLC system.
-
Step 5: Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining relative to the t=0 injection.
-
Plot ln(% Remaining) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the degradation rate constant (-k).
-
Protocol 3: Temperature and Solvent-Dependent Stability
Causality: This study elucidates the intrinsic stability of the molecule in common organic solvents and provides the data needed to calculate the activation energy for degradation, a key parameter for predicting shelf life at different storage temperatures.
Methodology: HPLC-UV
-
Step 1: Experimental Setup: Prepare solutions of the compound in various organic solvents (e.g., methanol, acetonitrile, THF, toluene) at a known concentration.
-
Step 2: Incubation: Aliquot the solutions into sealed vials and incubate them in parallel at multiple temperatures (e.g., 25°C, 40°C, 60°C).
-
Step 3: Time-Point Analysis: Using the HPLC method from Protocol 2, analyze samples at regular intervals, monitoring the decrease in the parent peak area.
-
Step 4: Kinetic Analysis:
-
For each solvent at each temperature, calculate the degradation rate constant (k) as described in Protocol 2.
-
Arrhenius Analysis: To determine the activation energy (Ea), plot ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of the resulting line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Tautomeric Equilibrium in Various Solvents at 25°C
| Solvent | Polarity Index | % Enol Tautomer (from ¹H NMR) | K_T ([Enol]/[Keto]) |
| Carbon Tetrachloride-d | 1.7 | Experimental Value | Calculated Value |
| Chloroform-d | 4.1 | Experimental Value | Calculated Value |
| Acetone-d₆ | 5.4 | Experimental Value | Calculated Value |
| Methanol-d₄ | 6.6 | Experimental Value | Calculated Value |
| Water-d₂ | 9.0 | Experimental Value | Calculated Value |
This table will clearly demonstrate the strong correlation between solvent polarity and the position of the keto-enol equilibrium, a cornerstone of this compound's behavior.[3]
Table 2: Apparent First-Order Degradation Rate Constants (k) at 40°C
| Condition | Rate Constant, k (hr⁻¹) | Half-life, t₁/₂ (hr) |
| pH-Dependence | ||
| pH 3.0 Buffer | Experimental Value | Calculated (0.693/k) |
| pH 5.0 Buffer | Experimental Value | Calculated (0.693/k) |
| pH 7.4 Buffer | Experimental Value | Calculated (0.693/k) |
| pH 9.0 Buffer | Experimental Value | Calculated (0.693/k) |
| Solvent-Dependence | ||
| Methanol | Experimental Value | Calculated (0.693/k) |
| Acetonitrile | Experimental Value | Calculated (0.693/k) |
| Tetrahydrofuran (THF) | Experimental Value | Calculated (0.693/k) |
This table provides actionable data, directly comparing the stability under conditions relevant to drug formulation (pH buffers) and chemical synthesis (organic solvents).
Conclusion and Recommendations for Best Practices
The thermodynamic stability of this compound in solution is a complex interplay of its inherent chemical structure and its external environment. The keto-enol equilibrium is heavily influenced by solvent polarity, while degradation is primarily driven by pH-catalyzed hydrolysis.
Key Recommendations for Researchers:
-
Storage: For long-term storage, the compound should be kept as a neat solid at low temperatures (≤ 4°C) and protected from moisture. For solution-based storage, a non-polar, aprotic solvent is preferable to minimize both degradation and the presence of the more reactive diketo form.
-
Reaction Conditions: When using this compound as a reactant, the choice of solvent and pH is critical. Reactions that require the enol/enolate form will benefit from non-polar solvents. To avoid degradation, prolonged exposure to strongly acidic or, particularly, basic aqueous conditions should be avoided. If basic conditions are necessary, lower temperatures and shorter reaction times are recommended.
-
Analytical Characterization: Always consider the tautomeric equilibrium when characterizing this compound. ¹H NMR is essential for understanding the state of the material before use. When developing analytical methods like HPLC, be aware that tautomers may potentially be separated under certain conditions, although interconversion is usually rapid.
By applying the theoretical understanding and experimental protocols outlined in this guide, researchers can effectively navigate the challenges posed by the instability of this compound, leading to more reproducible results, higher yields, and greater confidence in its application.
References
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11332732, this compound. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]
-
Mack, M., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express, 3(1), 49. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]
-
Jiao, Y., et al. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Chinese Chemical Letters, 24(9), 824-826. [Link]
-
Gathungu, R. M., et al. (2018). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Journal of Chromatography B, 1084, 1-9. [Link]
-
LibreTexts Chemistry. (2021). UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]
-
Gualpa, F. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355. [Link]
-
LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. [Link]
-
Khan, I. A., et al. (2015). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan, 37(1), 133-138. [Link]
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Ethyl 3,5-Dioxohexanoate: A Pivotal Synthon for Bioactive Polyketide and Heterocycle Scaffolds
This technical guide provides a comprehensive analysis of Ethyl 3,5-dioxohexanoate, focusing on its critical role as a biomimetic synthon in the development of pharmacologically active scaffolds.
Executive Summary
This compound (CAS: 19841-57-7) acts as a synthetic surrogate for the unstable polyketide chain (
Part 1: The Polyketide Mimic & Cannabinoid Connection
The most high-impact application of this compound is its conversion into 5-alkylresorcinols. This pathway mimics the biological activity of type III polyketide synthases (PKS), allowing researchers to synthesize cannabinoid precursors without enzymatic fermentation.
Mechanism: The "Curry" Cyclization to Olivetol
The synthesis of Olivetol (5-pentylresorcinol)—the obligate precursor to
-
Chemical Logic: The molecule provides the "aromatic ring" carbons. A base-catalyzed aldol condensation followed by dehydration creates the phenolic core.
-
Significance: This route bypasses the need for cannabis plant extraction, offering a fully synthetic, GMP-compliant route to cannabinoid APIs.
Visualization: Biomimetic Synthesis Pathway
The following diagram illustrates the transformation of the linear ester into the bioactive resorcinol core and subsequent cannabinoid scaffolds.
[2][3][5]
Part 2: Divergent Synthesis of Bioactive Heterocycles
Beyond resorcinols, the 1,3,5-tricarbonyl system of this compound is a "molecular lego" piece for constructing nitrogen-containing heterocycles. These derivatives are frequent hits in high-throughput screening for kinase inhibitors.
Pyrazole Synthesis (Kinase Inhibition)
Reaction with hydrazines yields 3,5-disubstituted pyrazoles.[1]
-
Target: Src Kinase, EGFR.
-
Mechanism: The pyrazole ring mimics the adenine pocket of ATP, competitively inhibiting phosphorylation.
-
Structure-Activity Relationship (SAR): The ethyl ester group often serves as a handle for further functionalization (e.g., amidation) to improve solubility and bioavailability.
Isoxazole Synthesis (Antimicrobial)
Reaction with hydroxylamine hydrochloride yields isoxazoles.
-
Target: Bacterial cell wall synthesis enzymes.
-
Mechanism: The isoxazole ring acts as a bioisostere for carboxylic acids or phosphate groups, disrupting enzymatic active sites.
Visualization: Heterocyclic Diversity
[2][3]
Part 3: Mechanistic Pharmacology
While the derivatives are the primary drugs, the core structure of this compound offers specific mechanistic insights relevant to assay interference and metalloenzyme targeting.
Keto-Enol Tautomerism & Metal Chelation
The molecule exists in equilibrium between its keto and enol forms. The cis-enol form is stabilized by an intramolecular hydrogen bond, creating a bidentate pocket capable of chelating divalent cations (
-
Biological Implication: This moiety can inhibit metalloenzymes (e.g., HIV Integrase, which uses two
ions) by sequestering the cofactor. -
Assay Alert: In high-concentration screening, this compound may produce false positives in metal-dependent assays due to non-specific chelation.
Bioactivity Data Summary
The following table summarizes the biological profile of scaffolds derived directly from this precursor.
| Scaffold Class | Target / Mechanism | Reported Activity ( | Key Reference |
| 5-Alkylresorcinols | Lipid membrane disruption; CB1/CB2 Receptor Agonism (via THC) | [1, 2] | |
| Pyrazoles | Src Kinase / EGFR Inhibition (ATP Competition) | [3, 4] | |
| Pyrimidines | DNA/RNA Polymerase Inhibition | [5] | |
| HIV-1 Integrase Strand Transfer Inhibition | [6] |
Part 4: Experimental Protocols
Protocol A: Synthesis of Olivetol (Cannabinoid Precursor)
A validated method for converting this compound to the resorcinol core.
Reagents: this compound (1.0 eq), 3-Nonen-2-one (1.1 eq), Sodium Ethoxide (NaOEt), DMF. Workflow:
-
Condensation: Dissolve this compound in dry DMF under
atmosphere. -
Addition: Add NaOEt (1.2 eq) at 0°C to generate the enolate. Stir for 30 mins.
-
Cyclization: Dropwise addition of 3-Nonen-2-one. Heat to 80°C for 4 hours.
-
Aromatization: The intermediate cyclohexenone is treated with
or at high temperature to aromatize to Olivetol. -
Purification: Flash chromatography (Hexane:EtOAc 8:2). Validation:
NMR should show characteristic aromatic protons at 6.2-6.4 ppm.
Protocol B: One-Pot Pyrazole Synthesis
Standard protocol for generating kinase inhibitor libraries.
Reagents: this compound (1 mmol), Phenylhydrazine (1 mmol), Ethanol (10 mL), Acetic Acid (cat.). Workflow:
-
Mix ester and hydrazine in ethanol.
-
Reflux for 3-6 hours. Monitor by TLC (disappearance of starting ester).
-
Cool to room temperature. The pyrazole derivative often precipitates.
-
Recrystallize from EtOH.
References
-
Hurem, D. et al. (2021).[2] "A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives." SynOpen, 5, 86–90.[2] Link
-
Girard, M. et al. (1990). "A simple and efficient synthesis of 5'-(2H3)olivetol." Canadian Journal of Chemistry. Link
-
Rao, et al. (2021).[3] "Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors." Pharmaceuticals, 14(11). Link
-
Girish, et al. (2010). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Link
-
ResearchGate. "Synthesis and biological evaluation of this compound derivatives." Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
Sources
Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of Resorcinol Derivatives via Cyclization of Ethyl 3,5-Dioxohexanoate
Introduction: The Significance of Resorcinol Derivatives and the Aromatic Polyketide Pathway
Resorcinol (1,3-dihydroxybenzene) and its derivatives are privileged structural motifs found in a vast array of natural products and pharmacologically active compounds. These compounds exhibit a wide range of biological activities, including antiseptic, anti-inflammatory, and anticancer properties. The 5-substituted resorcinol framework is particularly noteworthy as it forms the core of cannabinoids, such as in the precursor to tetrahydrocannabinol (THC), olivetol. The synthesis of these valuable molecules is therefore of significant interest to researchers in medicinal chemistry and drug development.
The cyclization of ethyl 3,5-dioxohexanoate to form 5-methylresorcinol is a classic example of a biomimetic synthesis, mimicking the polyketide pathway responsible for the biosynthesis of many aromatic natural products. This transformation proceeds via an intramolecular aldol condensation, a powerful carbon-carbon bond-forming reaction, followed by dehydration and tautomerization to achieve an aromatic system. This application note provides a detailed protocol for this cyclization, an in-depth mechanistic explanation, and practical insights for its successful execution.
Mechanistic Insights: The Intramolecular Aldol Condensation-Aromatization Cascade
The conversion of the linear β-dicarbonyl precursor, this compound, into the aromatic resorcinol derivative is a fascinating cascade of reactions initiated by a base. The overall transformation can be understood in the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide when dealing with ethyl esters to prevent transesterification, abstracts an acidic α-proton from the methylene group flanked by the two carbonyls (C4). This generates a nucleophilic enolate.
-
Intramolecular Aldol Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of the ketone at C5, leading to the formation of a six-membered ring and a tertiary alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the solvent (ethanol) to yield a β-hydroxy cyclic ketone.
-
Dehydration and Aromatization: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone. This is followed by enolization and tautomerization, which are thermodynamically driven by the formation of the stable aromatic ring, to yield the final resorcinol derivative.
Caption: Reaction mechanism workflow.
Experimental Protocol: Synthesis of 5-Methylresorcinol
This protocol details the base-catalyzed intramolecular cyclization of this compound to yield 5-methylresorcinol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Sodium metal | Reagent grade | Sigma-Aldrich |
| Absolute Ethanol (200 proof) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution:
-
To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 50 mL of absolute ethanol.
-
Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation.
-
Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide. This step is crucial as the presence of unreacted sodium can lead to side reactions.
-
-
Cyclization Reaction:
-
To the freshly prepared sodium ethoxide solution, add 17.2 g (100 mmol) of this compound dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.
-
Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup and Extraction:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the reaction mixture by adding 1 M hydrochloric acid until the pH is approximately 2-3. This step quenches the reaction and protonates the phenoxide intermediate.
-
Transfer the mixture to a 250 mL separatory funnel and add 100 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 5-methylresorcinol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 40%) as the eluent.
-
Alternatively, recrystallization from a suitable solvent system such as toluene/hexanes can be employed to obtain the pure product as a crystalline solid.
-
Expected Yield and Characterization
-
Yield: 60-70%
-
Appearance: Off-white to pale pink crystalline solid
-
Melting Point: 105-107 °C
-
¹H NMR (300 MHz, CDCl₃): δ 6.25 (s, 2H), 6.18 (s, 1H), 4.75 (br s, 2H, -OH), 2.25 (s, 3H).
-
¹³C NMR (75 MHz, CDCl₃): δ 157.0, 140.1, 107.8, 101.5, 21.4.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete formation of sodium ethoxide. | Ensure all sodium metal has dissolved before adding the starting material. Use fresh, high-quality sodium and anhydrous ethanol. |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified time. Monitor by TLC to confirm the disappearance of the starting material. | |
| Formation of multiple byproducts | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Use of a different base (e.g., NaOH, KOH). | Sodium ethoxide is the preferred base to avoid saponification of the ester. | |
| Difficult purification | Incomplete removal of acidic or basic impurities. | Ensure proper washing of the organic layer during the workup. A thorough wash with saturated sodium bicarbonate and brine is essential. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-methylresorcinol.
References
- Anker, R. M., & Cook, A. H. (1945). Synthesis of 5-methylresorcinol. Journal of the Chemical Society, 311-315.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Using ethyl 3,5-dioxohexanoate in biomimetic polyketide synthesis
Application Note: Biomimetic Polyketide Synthesis using Ethyl 3,5-Dioxohexanoate
-Diketo EstersIntroduction: The Chemical Logic of Biomimicry
Polyketides are a structurally diverse class of natural products (including tetracyclines, macrolides, and statins) synthesized in nature by Polyketide Synthases (PKS).[1] These enzymes assemble acetate/malonate units into linear poly-
This compound (also known as ethyl 3,5-diketohexanoate) serves as a critical triketide mimic (C6 chain). It represents the "unstable intermediate" that exists transiently on the PKS enzyme surface. In a laboratory setting, this molecule allows researchers to mimic the two fundamental steps of polyketide biosynthesis without enzymatic machinery:
-
Chain Extension: Elongation of the carbon skeleton via dianion chemistry.
-
Regioselective Cyclization: Controlling the folding mode (Aldol vs. Claisen) to generate aromatic scaffolds (resorcinols, phloroglucinols) or lactones (pyrones).
This guide details the handling, extension, and cyclization of this compound, grounded in the seminal "folding rules" established by the Harris Group.
Substrate Properties & Handling (Critical)
This compound is thermodynamically unstable. It exists in a dynamic equilibrium of keto-enol tautomers and is prone to self-condensation (polymerization) at room temperature.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 172.18 g/mol |
| Tautomerism | Exists as a mixture of trione, mono-enol, and bis-enol forms. |
| Stability | High Risk. Prone to intermolecular aldol condensation. |
| Storage | Store at -20°C under Argon. |
| Handling | Use immediately upon thawing. Do not expose to strong base without electrophiles present. |
Protocol A: Regioselective Chain Extension (The Dianion Strategy)
To mimic PKS chain elongation, we must extend the C6 triketide to a C8 tetraketide (or higher). The challenge is regioselectivity: the molecule has three acidic sites.
-
Site A (C2,
): Acidic ( ), but sterically hindered. -
Site B (C4,
): Most acidic ( ), active methylene. Reaction here causes branching (non-biomimetic). -
Site C (C6,
): Least acidic ( ), terminal methyl. Target for linear extension.
Objective: Generate the
Reagents & Setup
-
Substrate: this compound (1.0 equiv).
-
Base: Lithium Diisopropylamide (LDA), 2.2 - 2.5 equiv.
-
Electrophile: Alkyl halide (e.g., Methyl Iodide) or Acyl donor.
-
Solvent: Anhydrous THF (freshly distilled).
-
Atmosphere: Argon/Nitrogen.
Step-by-Step Methodology
-
System Inertization: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Base Preparation: Charge flask with anhydrous THF and cool to -78°C . Add LDA (2.2 equiv).
-
Dianion Generation:
-
Dissolve this compound in a minimal volume of THF.
-
Add the ester solution dropwise to the LDA over 20 minutes.
-
Mechanistic Insight: The first equivalent of base removes the highly acidic C4 proton. The second equivalent removes the C6 proton, generating the reactive terminal enolate.
-
Stir at 0°C for 30 minutes to ensure complete dianion formation (yellow/orange solution).
-
-
Electrophile Addition:
-
Cool back to -78°C (kinetic control is vital to prevent proton transfer).
-
Add the electrophile (1.1 equiv) rapidly.
-
-
Quench & Workup:
-
Quench with dilute aqueous HCl (pH 4-5) while cold.
-
Extract with EtOAc, wash with brine, dry over
. -
Note: Avoid high temperatures during rotovap; ketides are heat-sensitive.
-
Protocol B: Biomimetic Cyclization (The "Harris Folding" Step)
Once the chain is extended (or using the native triketide), the folding mode is dictated by pH and chelation.
-
Pathway 1 (Lactone Formation): Acidic conditions
Triacetic Acid Lactone (TAL). -
Pathway 2 (Aromatization): Basic conditions
Resorcinol derivatives (Orsellinic acid mimics).
Focus: Base-Mediated Aromatization (Aldol-type Cyclization).
Mechanism
The C2 enolate attacks the C7 carbonyl (in a tetraketide system) or the C6 position undergoes Claisen condensation with the C1 ester. For this compound (C6 chain), self-condensation or reaction with a co-substrate is often required to reach the aromatic threshold.
Standard Protocol for Intramolecular Aldol Cyclization:
-
Buffer Preparation: Prepare a pH 9-10 buffer (Phosphate or Carbonate) or use a mild alkoxide (Mg(OMe)2). Magnesium chelation templates the folding.
-
Reaction:
-
Dissolve the polyketide substrate in MeOH/DCM.
-
Add the base/buffer.[2]
-
Stir at 0°C
RT for 2-4 hours.
-
-
Acidification (Aromatization):
-
The initial product is often a non-aromatic cyclic dione.
-
Treat with 1M HCl to force dehydration and tautomerization to the stable aromatic phenol (Resorcinol).
-
Visualization of Pathways
The following diagram illustrates the divergence between biosynthetic logic (enzymatic) and the chemical mimicry (synthetic) using this compound.
Caption: Divergent synthesis pathways. Direct acid cyclization yields pyrones (Lactone), while dianion extension followed by base-mediated folding yields biomimetic aromatics (Resorcinol).
Analytical Validation & Troubleshooting
NMR Signatures (Self-Validation)
When validating your product, look for these specific shifts. If they are absent, the folding failed.
| Signal | Chemical Shift ( | Interpretation |
| Enol Proton | 12.0 - 14.0 (broad s) | Indicates successful |
| Aromatic Protons | 6.0 - 6.5 (s or d) | Success. Indicates formation of the Resorcinol ring. |
| Olefinic Proton | 5.5 - 5.9 (s) | Failure/Lactone. Indicates Triacetic Acid Lactone formation. |
| Terminal Methyl | 2.1 - 2.3 (s) | Methyl group on the aromatic ring (Toluene-like). |
Common Pitfalls
-
O-Alkylation vs. C-Alkylation:
-
Polymerization:
References
-
Harris, T. M., & Harris, C. M. (1986). Biomimetic Syntheses of Aromatic Polyketides. Pure and Applied Chemistry. Link
-
Bringmann, G., et al. (2014). Biomimetic Synthesis of Polyketides. Chemical Reviews. Link
-
Staunton, J., & Weissman, K. J. (2001). Polyketide biosynthesis: a millennium review. Natural Product Reports. Link
-
Trauner, D., et al. (2014).[5] Biomimetic Synthesis of the Calcineurin Phosphatase Inhibitor Dibefurin.[5] Angewandte Chemie International Edition. Link
-
PubChem Compound Summary. (2024). This compound.[3][6][7][8] National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aldol vs. Claisen: Understanding the Products of Two Key Reactions - Oreate AI Blog [oreateai.com]
- 3. Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. This compound | C8H12O4 | CID 11332732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Olivetol Utilizing an Ethyl 3,5-Dioxohexanoate Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of olivetol (5-pentylresorcinol), a key precursor in the production of various cannabinoids, including tetrahydrocannabinol (THC). The protocol detailed herein focuses on a biomimetic approach starting from ethyl 3,5-dioxohexanoate, leveraging an intramolecular aldol condensation followed by aromatization. This application note is designed to offer both the theoretical underpinnings and practical, step-by-step instructions for the successful laboratory-scale synthesis of olivetol. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and optimization.
Introduction
Olivetol is a naturally occurring organic compound and a member of the resorcinol family.[1] Its significance in medicinal chemistry and drug development stems primarily from its role as a fundamental building block in the biosynthesis and chemical synthesis of a wide array of cannabinoids. The pentyl side chain of olivetol is a characteristic feature of many psychoactive cannabinoids found in Cannabis sativa.[1] The plant biosynthesizes olivetol via a polyketide synthase (PKS) pathway, involving the condensation of hexanoyl-CoA with three molecules of malonyl-CoA.[1] This natural strategy provides inspiration for a chemical synthesis approach that mimics this polyketide-like assembly and subsequent cyclization.
While various synthetic routes to olivetol have been reported, many rely on multi-step procedures starting from substituted benzoic acids or employ organometallic reagents.[2][3][4] The method described in this document presents an efficient alternative that proceeds through the cyclization of a linear 1,5-dicarbonyl precursor, this compound. This strategy is attractive due to its convergence and the direct formation of the resorcinol core.
Synthetic Strategy and Mechanism
The cornerstone of this synthetic approach is the base- or acid-catalyzed intramolecular aldol condensation of this compound. The linear precursor contains two carbonyl groups at the 3- and 5-positions, which are suitably positioned for a 6-membered ring closure.
The proposed reaction mechanism under basic conditions is as follows:
-
Enolate Formation: A base abstracts an acidic proton from the α-carbon (C4) situated between the two carbonyl groups, forming an enolate.
-
Intramolecular Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon at C5, leading to the formation of a six-membered cyclic β-hydroxy ketone intermediate.
-
Dehydration and Aromatization: Subsequent dehydration of the aldol adduct, followed by enolization and tautomerization, leads to the formation of the stable aromatic resorcinol ring system of olivetol. The ester group at C1 is typically cleaved under the reaction conditions.
An alternative acid-catalyzed pathway can also be envisioned, proceeding through enolization and subsequent intramolecular attack on a protonated carbonyl group.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the precursor, this compound, and its subsequent conversion to olivetol.
Part 1: Synthesis of this compound
The precursor, this compound, can be synthesized via the acylation of the enolate of ethyl acetoacetate with an appropriate acyl donor. A common method involves the use of Meldrum's acid and butyryl chloride.[5]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | C₆H₈O₄ | 144.12 | 14.4 g (0.1 mol) | |
| Pyridine | C₅H₅N | 79.10 | 15.8 mL (0.2 mol) | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |
| Butyryl chloride | C₄H₇ClO | 106.55 | 11.5 mL (0.11 mol) | |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | Absolute |
| Hydrochloric acid (HCl) | HCl | 36.46 | As needed | 1 M aqueous solution |
| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Anhydrous |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (14.4 g, 0.1 mol) in anhydrous dichloromethane (200 mL).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (15.8 mL, 0.2 mol) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add butyryl chloride (11.5 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Ethanolysis: To the crude oil, add absolute ethanol (150 mL) and reflux the mixture for 4 hours.
-
Purification: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Part 2: Synthesis of Olivetol from this compound
This protocol describes the base-catalyzed intramolecular cyclization and aromatization of this compound to yield olivetol.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₈H₁₂O₄ | 172.18 | 8.6 g (0.05 mol) | |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 4.1 g (0.06 mol) | |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | Absolute, anhydrous |
| Hydrochloric acid (HCl) | HCl | 36.46 | As needed | Concentrated and 1 M |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Saturated aqueous solution |
| Brine | NaCl (aq) | - | As needed | Saturated aqueous solution |
| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Anhydrous |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (8.6 g, 0.05 mol) in absolute ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (4.1 g, 0.06 mol) to the solution. The mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 7. Then, acidify to pH 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude olivetol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to afford pure olivetol as a colorless to pale yellow solid.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of olivetol.
Reaction Mechanism Diagram
Caption: Proposed mechanism for olivetol synthesis.
Expected Results and Characterization
The synthesis of this compound should yield a colorless to pale yellow oil. The subsequent synthesis of olivetol should result in a solid that can be purified to a colorless or off-white crystalline material.
Table of Expected Yields and Physical Properties:
| Compound | Appearance | Expected Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| This compound | Colorless to pale yellow oil | 60-75 | N/A | (Vacuum) |
| Olivetol | Colorless to off-white solid | 50-65 | 46-48 | 164-166 @ 5 mmHg |
Characterization Data for Olivetol:
-
¹H NMR (CDCl₃, 500 MHz): δ 6.24 (t, J=2.2 Hz, 1H, Ar-H), 6.18 (d, J=2.2 Hz, 2H, Ar-H), 4.75 (s, 2H, -OH), 2.45 (t, J=7.7 Hz, 2H, Ar-CH₂-), 1.58 (m, 2H, -CH₂-), 1.32 (m, 4H, -(CH₂)₂-), 0.90 (t, J=7.0 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ 156.4, 145.8, 108.2, 100.1, 36.1, 31.6, 30.9, 22.6, 14.1.
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 2955, 2928, 2857 (C-H), 1620, 1595 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z 180 (M⁺), 124, 123.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction; moisture. | Ensure anhydrous conditions. Extend reaction time. Check the quality of reagents. |
| Low yield in Part 2 | Incomplete cyclization; side reactions. | Ensure anhydrous conditions. Use a stronger base or higher temperature if necessary. Monitor by TLC to avoid over-running the reaction. |
| Product is a dark oil | Impurities from side reactions or degradation. | Purify carefully by column chromatography. Consider using an inert atmosphere during the reaction. |
| Incomplete reaction | Insufficient base or reaction time. | Use a slight excess of base. Increase reflux time and monitor by TLC. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Pyridine and butyryl chloride are corrosive and have strong odors. Handle with care.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle in a dry atmosphere.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive.
References
- Anker, R. M., & Cook, A. H. (1945). A New Synthesis of Olivetol. Journal of the Chemical Society, 311.
-
PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]
- Focella, A., Teitel, S., & Brossi, A. (1977). A simple synthesis of olivetol. Journal of Organic Chemistry, 42(21), 3456-3457.
- Girard, M., Moir, D. B., & ApSimon, J. W. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65(1), 189-192.
- Alonso, E., Ramón, D. J., & Yus, M. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417-421.
- McNulty, J., Hurem, D., Macphail, B. J., Carlini, R., & Lewis, J. (2021).
-
Wikipedia. (n.d.). Olivetol. Retrieved from [Link]
- Taura, F., Morimoto, S., Shoyama, Y., & Mechoulam, R. (1996). First direct evidence for the mechanism of delta 1-tetrahydrocannabinolic acid biosynthesis. Journal of the American Chemical Society, 118(43), 10466-10467.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Srebnik, M., & Mechoulam, R. (1984). A new synthesis of olivetol. Synthesis, 1984(11), 1046-1047.
- Kajikawa, H., & Mori, K. (2004). New synthesis of olivetol and its application to the synthesis of cannabichromene. Bioscience, Biotechnology, and Biochemistry, 68(7), 1575-1578.
- Crombie, L., & Ponsford, R. (1971). A new synthesis of olivetol and its analogues. Journal of the Chemical Society C: Organic, 796-804.
- Novak, J., & Salem, M. A. (2004). Synthesis of olivetol and its analogues.
Sources
Application Note: Regioselective Synthesis of Ethyl (3-methylisoxazol-5-yl)acetate
Abstract
This application note details the optimized protocol for the synthesis of ethyl (3-methylisoxazol-5-yl)acetate via the condensation of ethyl 3,5-dioxohexanoate with hydroxylamine hydrochloride. While the reaction of asymmetrical 1,3-dicarbonyls with hydroxylamine can theoretically yield two regioisomers, this protocol leverages steric and electronic control to favor the formation of the 3-methyl-5-substituted isoxazole. We provide a robust, self-validating workflow suitable for scale-up in pharmaceutical intermediate production, including mechanistic insights, safety parameters, and critical analytical checkpoints.
Introduction & Mechanistic Rationale
The Regioselectivity Challenge
The reaction of This compound (a
-
C5-Ketone: A terminal methyl ketone (
). -
C3-Ketone: An internal ketone flanked by methylene groups (
).
Mechanistic Pathway
The regiochemical outcome is dictated by the initial nucleophilic attack of the hydroxylamine nitrogen.
-
Kinetic Control: The nitrogen atom of hydroxylamine is the primary nucleophile. It preferentially attacks the C5-ketone because it is sterically less hindered than the C3-ketone.
-
Cyclization: Following the formation of the oxime at C5, the oxime oxygen attacks the C3-carbonyl, followed by dehydration to aromatize the ring.
-
Numbering Consequence: In isoxazole nomenclature (O=1, N=2), the carbon attacked by nitrogen becomes Position 3 . Therefore, attack at the methyl ketone (C5) places the methyl group at Position 3, yielding ethyl (3-methylisoxazol-5-yl)acetate .
Pathway Diagram
The following diagram illustrates the divergent pathways and the selection of the major isomer.
Figure 1: Mechanistic divergence in the reaction of this compound with hydroxylamine. Path A is favored due to the higher electrophilicity and lower steric hindrance of the C5 methyl ketone.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound (purity >95%). Note: Often stored at 4°C; equilibrate to RT before use.
-
Hydroxylamine hydrochloride (
, 99%). -
Sodium Acetate (anhydrous) or NaOH (1M solution) for pH buffering.
-
Solvent: Ethanol (absolute) and Water.
-
-
Equipment:
-
Round-bottom flask (3-neck) with reflux condenser.
-
Magnetic stirrer with temperature control.
-
Rotary evaporator.
-
Vacuum filtration setup.[1]
-
Safety Considerations (Critical)
-
Hydroxylamine Hydrochloride: Corrosive and toxic.[2][3][4] Potential explosion hazard if heated under confinement without solvent. Ensure the reaction mixture is never distilled to dryness containing free hydroxylamine.
-
Exotherm: The initial neutralization and condensation can be exothermic. Add base slowly.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Dissolve Hydroxylamine Hydrochloride (1.1 equiv) in a mixture of Ethanol/Water (3:1 v/v).
-
Rationale: Water is required to solubilize the salt; ethanol ensures solubility of the organic ester.
-
-
Add Sodium Acetate (1.1 equiv) to the solution. Stir for 10 minutes at Room Temperature (RT).
-
Checkpoint: This buffers the solution, liberating free hydroxylamine in situ without creating harsh basic conditions that could hydrolyze the ester.
-
Step 2: Addition of Substrate
-
Add This compound (1.0 equiv) dropwise to the stirring mixture over 15 minutes.
-
Observe temperature; maintain < 30°C during addition.
Step 3: Cyclization (Reflux)
-
Heat the mixture to Reflux (approx. 78-80°C) .
-
Maintain reflux for 3 to 4 hours .
-
Monitoring: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (diketo ester) stains dark purple with
(enol test). The product (isoxazole) will not stain with .
-
Step 4: Workup
-
Cool the reaction mixture to RT.
-
Remove Ethanol under reduced pressure (Rotovap) at 40°C.
-
Dilute the aqueous residue with water and extract with Ethyl Acetate (3x) .
-
Wash combined organics with Brine, dry over
, and filter. -
Concentrate to yield the crude oil.
Step 5: Purification
-
Crystallization: The crude oil often solidifies upon standing or cooling. Recrystallize from minimal Ethanol/Hexane.
-
Distillation: If liquid, high-vacuum distillation can be used (bp ~110°C at 1 mmHg), but ensure no residual hydroxylamine remains (explosion risk).
Analytical Validation
To ensure the correct isomer was formed, the following analytical data must be verified.
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil or low-melting solid | Darkens upon oxidation/storage. |
| Corresponds to | ||
| Characteristic isoxazole C4-H singlet. | ||
| Methylene of the acetate group at C5. | ||
| MS (ESI+) | Consistent with formula |
Isomer Confirmation Logic
The chemical shift of the methyl group is the most reliable rapid indicator.
-
3-Methyl isomer (Target): Methyl attached to C=N. Shift is generally shielded relative to the 5-methyl. (~2.2 - 2.3 ppm).
-
5-Methyl isomer (Minor): Methyl attached to C=C-O. Shift is generally deshielded (~2.4 - 2.5 ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ester group. | Ensure pH is not > 9. Use Sodium Acetate instead of NaOH or KOH. |
| Oiling Out | Incomplete cyclization or water in oil. | Extend reflux time. Dry organic layer thoroughly with |
| Wrong Isomer | pH too low (acidic). | In strong acid ( |
| Dark Product | Oxidation of residual amines. | Perform workup quickly and store under Nitrogen/Argon. |
References
- Katritzky, A. R.; Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier, 2010. (General mechanism of isoxazole synthesis).
-
Praveen, C., et al. "Synthesis of isoxazoles via cycloisomerization."[5] Synlett, 2010, 777-781.[5]
-
Sigma-Aldrich. "Hydroxylamine Hydrochloride Safety Data Sheet."
-
National Institutes of Health (NIH). "Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones." (Context on regioselectivity in similar substrates).
-
Organic Chemistry Portal. "Synthesis of Isoxazoles."
Sources
Precision Regiocontrol: C4-Alkylation of Ethyl 3,5-Dioxohexanoate via Magnesium-Mediated Soft Enolization
Executive Summary
The alkylation of ethyl 3,5-dioxohexanoate presents a classic problem in chemoselectivity and regioselectivity. As a 1,3,5-tricarbonyl system, the molecule possesses multiple nucleophilic sites: the C2 methylene (flanked by ester/ketone), the C4 methylene (flanked by two ketones), and the oxygen atoms of the enolates (O-alkylation).
While the C4 position is thermodynamically the most acidic (
Strategic Analysis: The pKa and Reactivity Landscape
To design a robust protocol, one must first map the electronic landscape of the substrate. This compound contains three distinct types of
Acidity Profile (Thermodynamic Control)
| Position | Structure Environment | Approx. | Reactivity Profile |
| C4 | ~9.0 | Most Acidic. Flanked by two ketones. Forms the most stable enolate. | |
| C2 | ~11.0 | Moderately Acidic. Flanked by ketone and ester.[1][2][3] | |
| C6 | ~20+ | Least Acidic. Kinetic deprotonation only. |
The Selectivity Challenge
-
Regioselectivity (C2 vs. C4): Although C4 is more acidic, kinetic bases can deprotonate C2 if addition is too fast or if the C4 position is sterically crowded.
-
Chemoselectivity (C- vs. O-Alkylation): The delocalized negative charge on the enolate resides largely on the oxygen atoms. Hard electrophiles (like alkyl sulfates or small halides) combined with hard bases (Li+, Na+) favor attack at the Hard center (Oxygen), leading to enol ethers.
The Solution: We utilize Magnesium(II) .[4][5] Mg(II) is an oxophilic Lewis acid that coordinates to the 1,3-dicarbonyl oxygens. This forms a rigid, planar chelate that blocks the oxygens from nucleophilic attack and directs the incoming electrophile to the softer Carbon center (C4).
Mechanistic Visualization
The following diagram illustrates the critical role of Magnesium chelation in directing the alkylation to the C4 position.
Caption: Figure 1. The Mg(II) ion coordinates to oxygens at C3 and C5, forming a stable chelate that prevents O-alkylation and directs the electrophile to C4.
Detailed Experimental Protocol
Protocol A: Magnesium-Mediated C4-Alkylation (Recommended)
This protocol uses "Soft Enolization" conditions adapted from Rathke and Cowan, and refined by Coltart et al.
Reagents:
-
This compound (
equiv)[1] -
Magnesium Chloride (
), anhydrous ( equiv) -
Pyridine or DIPEA (
equiv) -
Alkyl Halide (
equiv) -
Dichloromethane (DCM), anhydrous (
relative to substrate)
Equipment:
-
Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.
-
Mechanical stirrer (essential for slurry handling).
Step-by-Step Methodology:
-
Chelate Formation:
-
Charge the reaction vessel with anhydrous
( equiv) and anhydrous DCM. -
Add this compound (
equiv) at room temperature. -
Observation: The mixture may remain a slurry.
-
Cool to
. Add Pyridine ( equiv) dropwise over 10 minutes. -
Mechanistic Check: Stir for 15–30 minutes. The solution often turns yellow or clear as the Mg-enolate forms. The proton is removed from C4, and Mg coordinates to the oxygens of C3 and C5.
-
-
Alkylation:
-
Add the Alkyl Halide (
equiv) slowly to the mixture at . -
Allow the reaction to warm to room temperature naturally.
-
Optimization: For unreactive electrophiles, mild heating (reflux,
) may be required. -
Monitor: Use TLC or HPLC. Look for the consumption of the starting material. The Mg-complex is stable; disappearance of the starting material peak confirms conversion.
-
-
Quench and Workup:
-
Cool the mixture to
. -
Quench carefully with
( equiv). This breaks the Mg-chelate and protonates the C2/C5 oxygens (reforming the carbonyls). -
Separation: Extract the aqueous layer with DCM (
). Combine organic layers. -
Wash: Wash with Brine (
). Dry over .[6] -
Concentrate in vacuo.
-
Protocol B: Phase Transfer Catalysis (Alternative for Scale-up)
Useful when anhydrous conditions are difficult to maintain, though slightly lower regioselectivity (90:10) may be observed compared to Mg-methods (>99:1).
-
System: Toluene / Water biphasic system.
-
Base:
( equiv). -
Catalyst: TBAB (Tetrabutylammonium bromide,
). -
Process: Mix substrate, base, and catalyst in Toluene. Add alkyl halide. Heat to
. The mild carbonate base deprotonates C4 (most acidic) preferentially. The bulky quat salt pairs with the enolate, shielding the Oxygen and promoting C-alkylation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| O-Alkylation Observed | "Hard" base used (NaH) or lack of chelation. | Switch to Protocol A ( |
| C2 Alkylation | Kinetic control failure or steric bulk at C4. | Ensure thermodynamic equilibrium is reached before adding electrophile (stir with base/Mg longer). |
| Poly-alkylation | Excess base or highly reactive electrophile. | Use exact stoichiometry ( |
| Decarboxylation | Acidic workup too harsh or high heat. | Keep workup cold ( |
Process Workflow Diagram
Caption: Figure 2. Operational workflow for the Magnesium-mediated alkylation protocol.
References
- Rathke, M. W.; Cowan, P. J. "Procedures for the C-acylation of Magnesium Enolates." Journal of Organic Chemistry, 1985, 50, 2622.
-
Coltart, D. M.; Lim, D. "Direct Carbon-Carbon Bond Formation via Soft Enolization."[3] Organic Letters, 2007 , 9(20), 4139–4142. Link
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience. (General reference for pKa values and HSAB theory).
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Reference for alkylation regioselectivity of 1,3-dicarbonyls).
Sources
- 1. This compound | C8H12O4 | CID 11332732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 3,5-Dioxohexanoate
Executive Summary & Molecule Profile
Ethyl 3,5-dioxohexanoate (CAS: 19841-57-7) is a reactive
Its purification is notoriously difficult due to three intrinsic factors:
-
Tautomeric Equilibrium: It exists as a dynamic mixture of keto and enol forms, complicating NMR interpretation and chromatographic behavior.
-
Thermal Instability: The molecule is prone to decarboxylation and polymerization at elevated temperatures.
-
Chelation Potential: It avidly binds trace metals, which can catalyze decomposition.
This guide provides field-proven troubleshooting workflows to resolve these specific challenges.
Physical Property Reference Table
| Property | Value | Notes |
| Molecular Formula | MW: 172.18 g/mol | |
| Boiling Point | 125–126 °C @ 0.4 mmHg | Critical: Do not exceed 130 °C bath temp.[1][2] |
| Density | ~1.199 g/cm³ | Predicted |
| pKa | ~4.42 | High acidity due to active methylenes. |
| Solubility | Soluble in | Slightly soluble in water (hydrolyzes slowly). |
| Storage | 2–8 °C, Inert Gas | Hygroscopic; store under Argon/Nitrogen.[3] |
Troubleshooting & FAQs
Q1: My vacuum distillation results in a black tarry residue and low yield. What is happening?
Diagnosis: Thermal Decomposition / Polymerization.
Root Cause: The bath temperature likely exceeded the stability threshold of the
-
Vacuum Requirement: You must use a high-vacuum line (<1.0 mmHg). A standard water aspirator (~15-20 mmHg) is insufficient because it raises the required boiling point too high.
-
Path Length: Switch to a Short-Path Distillation head (Kugelrohr is ideal) to minimize thermal residence time.
-
Stabilization: Add a trace amount of radical inhibitor (e.g., BHT) if polymerization is suspected, though thermal degradation is usually the primary culprit.
Q2: I see "streaking" or "tailing" on my TLC plates and silica column. Is my product degrading?
Diagnosis: Interaction with Silanols / Tautomerization.
Root Cause: The enol forms of this compound are acidic (pKa ~4.4). They hydrogen-bond strongly with the acidic silanol groups (
-
Deactivation: Pre-wash the silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize active sites.
-
Eluent Modification: Add 0.5% Acetic Acid to your eluent if you are using standard silica, OR use 0.1% TEA if running on neutralized silica.
-
Alternative: Use neutral alumina instead of silica gel for chromatography to prevent acid-catalyzed decomposition.
Q3: The NMR spectrum shows "impurities" that integrate perfectly to the main peaks. Is the product pure?
Diagnosis: Keto-Enol Tautomerism. Analysis: This is likely not an impurity. This compound exists in equilibrium between the tri-keto form and multiple enol forms (involving the C3 and C5 carbonyls). Verification:
-
Run the NMR in
(favors enol) vs. DMSO- (favors keto). If the peak ratios shift, it is tautomerism. -
Look for the characteristic enolic proton signals (very downfield,
12–15 ppm) and the vinyl protons ( 5–6 ppm).
Q4: How do I separate the product from unreacted Ethyl Acetoacetate (EAA)? Distillation is not working well.
Diagnosis: Boiling Point Proximity / Azeotropes.
Solution: Chemical Separation via Copper Chelation.
This is the "Gold Standard" method for
Detailed Experimental Protocols
Protocol A: High-Vacuum Short-Path Distillation
Best for: Large scale (>10g) crude material with <10% non-volatile impurities.
-
Setup: Assemble a short-path distillation apparatus (Vigreux columns are generally avoided to reduce hold-up). Ensure all joints are greased with high-vacuum grease.
-
Degassing: Stir the crude oil under vacuum (room temperature) for 20 minutes to remove residual solvents (
, ). -
Heating:
-
Set vacuum to < 0.5 mmHg .
-
Slowly ramp oil bath temperature.
-
Fraction 1 (Fore-run): Collect distillate up to 90°C (bath temp). This usually contains ethyl acetoacetate or diethyl oxalate.
-
Fraction 2 (Main): Product typically distills at 120–126°C (vapor temp) under 0.4 mmHg.[3]
-
-
Storage: Immediately flush the receiving flask with Argon and store at 4°C.
Protocol B: Copper Chelate Purification (The "Gold Standard")
Best for: High purity requirements (>98%) and removal of structurally similar
Principle: this compound forms a neutral, crystalline (or organic-soluble) complex with
Step-by-Step:
-
Complex Formation:
-
Dissolve crude reaction mixture in Methanol.
-
Add a saturated aqueous solution of Copper(II) Acetate (
) slowly with stirring. -
A blue-green precipitate (the copper chelate) will form. Stir for 1 hour.
-
-
Isolation & Washing:
-
Filter the solid copper complex.
-
Wash 1: Cold water (removes inorganic salts).
-
Wash 2: Cold Ethanol (removes unreacted starting materials like ethyl acetoacetate which form soluble or less stable complexes).
-
Note: If the complex is an oil, extract it into
, wash with water, and evaporate.
-
-
Regeneration (Hydrolysis):
-
Suspend the cleaned copper complex in Diethyl Ether or Dichloromethane (
). -
Add 10% Sulfuric Acid (
) or 2M HCl and shake vigorously in a separatory funnel until the blue color transfers entirely to the aqueous layer. -
The organic layer now contains the pure free ligand.
-
-
Final Workup:
Visual Decision Guides
Figure 1: Purification Decision Tree
Use this logic flow to determine the optimal method for your specific crude mixture.
Caption: Decision matrix for selecting purification method based on scale and impurity profile.
Figure 2: Copper Chelation Mechanism & Workflow
Visualizing the chemical separation logic.
Caption: The Copper Chelation workflow isolates the 1,3-dicarbonyl moiety specifically.
References
-
PubChem. (n.d.).[8][9] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Benetti, S., et al. (1995). Synthetic applications of beta-dicarbonyl compounds.
Sources
- 1. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]
- 2. ethz.ch [ethz.ch]
- 3. Cyclohexanecarboxylic acid, 3,5-dioxo-, ethyl ester CAS#: 27513-35-5 [m.chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 8. This compound | C8H12O4 | CID 11332732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 3,5-Dioxohexanoate (EDH) Stability & Handling
Executive Summary: The "Ticking Clock" of Polyketides
Ethyl 3,5-dioxohexanoate (EDH) is not a standard reagent; it is a reactive polyketide fragment (
Unlike simple esters, EDH possesses an intrinsic drive to stabilize itself through aromatization . If left impropery stored, it will undergo intramolecular aldol condensation to form Ethyl 2,4-dihydroxy-6-methylbenzoate (Orsellinic acid ethyl ester) . This is not a side reaction; it is the thermodynamically preferred state of the molecule.
This guide provides the protocols necessary to arrest this thermodynamic slide and maintain EDH integrity for pharmaceutical synthesis (e.g., statin side-chains).
Mechanistic Insight: Why EDH Degrades
To prevent degradation, you must understand the enemy. The degradation is driven by keto-enol tautomerism leading to biomimetic cyclization .
The Degradation Pathway
In the presence of trace base, acid, or heat, EDH equilibrates between its keto and enol forms. The C-6 methyl enolate can attack the C-2 carbonyl (or vice versa), closing a ring that rapidly dehydrates to form a stable aromatic phenol.
Figure 1: The thermodynamic sink. EDH (blue) naturally seeks to become the aromatic resorcinol derivative (red) via cyclization.
Key Risk Factors
| Factor | Mechanism of Action | Consequence |
| Trace Base (pH > 7) | Deprotonates C-4 or C-2, creating a nucleophilic enolate. | Rapid cyclization (minutes to hours). |
| Moisture | Hydrolysis of the ester | Formation of 2,4-pentanedione (acetylacetone) + CO2. |
| Transition Metals | Chelation to the 1,3-dicarbonyl system stabilizes enol forms. | Catalyzes both oxidation and condensation. |
| Heat (> 25°C) | Overcomes activation energy for aldol condensation. | Acceleration of yellowing/solidification. |
Storage Protocol: The Cryogenic-Anhydrous System
Standard: Do not store EDH in clear glass on a shelf. Follow this protocol for any duration exceeding 24 hours.
Step 1: Container Pre-Treatment (Acid Wash)
Standard laboratory glassware is slightly alkaline (silicates). This surface alkalinity is sufficient to catalyze EDH cyclization.
-
Action: Rinse storage vials with 1M HCl, followed by HPLC-grade water, then Acetone.
-
Drying: Oven dry at 120°C for 2 hours. Cool in a desiccator.
-
Why: Neutralizes surface silanols and removes trace alkaline detergents.
Step 2: Atmosphere Control
Oxygen promotes radical polymerization; moisture promotes decarboxylation.
-
Action: Purge the headspace with Argon (heavier than air) rather than Nitrogen.
-
Seal: Use a Teflon-lined cap. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.
Step 3: Thermal Management
-
Short-term (< 1 week): 4°C (Standard Fridge).
-
Long-term (> 1 week): -20°C or -80°C.
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.
Troubleshooting Guide & FAQs
Symptom: "My sample turned from colorless to yellow/orange."
Diagnosis: Aromatization (Resorcinol formation). Explanation: The yellow color arises from the extended conjugation of the forming aromatic system and its oligomers. Solution:
-
Run TLC (Solvent: Hexane/EtOAc 3:1). If a lower Rf spot (more polar phenol) appears, purification is required.
-
Rescue: Distillation under high vacuum (< 1 mmHg) is the only way to recover the linear ester. The aromatic impurity has a significantly higher boiling point.
Symptom: "The liquid has solidified or precipitated crystals."
Diagnosis: Advanced Degradation. Explanation: EDH is a liquid. The self-condensation product (Ethyl 2,4-dihydroxy-6-methylbenzoate) is a solid (MP ~130°C). Action: The sample is likely >50% degraded. Re-synthesis or purchase of fresh stock is recommended. Recovery is usually not yield-efficient.
Symptom: "NMR shows a complex multiplet region at 5.0 - 6.5 ppm."
Diagnosis: Enol/Keto Equilibration vs. Impurity. Analysis:
-
EDH exists as a mixture of keto and enol forms. You should see enolic protons.
-
Check: Look for the aromatic protons of the resorcinol impurity (~6.2 ppm, singlets). If these are absent, the complexity is likely just tautomers.
-
Validating Step: Run the NMR in CDCl3 with a drop of D2O. OH signals will disappear, simplifying the spectrum.
FAQ: Can I store EDH in solution?
Answer: Generally, no .
-
Protic Solvents (MeOH, EtOH): Will cause transesterification or interact with the ketone.
-
Chlorinated Solvents (DCM, Chloroform): Often contain trace HCl (acidic) or stabilizers (basic) that catalyze degradation.
-
Recommendation: Store neat (pure liquid). If solution is mandatory, use anhydrous Toluene or THF stored over molecular sieves.
Decision Matrix: Storage Workflow
Use this logic flow to determine the correct handling procedure for your specific experimental timeline.
Figure 2: Storage decision tree based on experimental timeline.
References
-
Harris, T. M., et al. (1974). Biomimetic Syntheses of Polyketide Aromatic Compounds. Journal of the American Chemical Society .
- Establishes the mechanism of 3,5-diketo ester cycliz
-
Benetti, S., et al. (1995). Synthetic studies on statins.[1] An efficient synthesis of the 3,5-dihydroxy-heptanoic acid side chain. Tetrahedron Letters .
- Discusses the handling of dioxohexanoate intermedi
-
Crombie, L., et al. (1979). Synthesis of Polyketides. Journal of the Chemical Society, Perkin Transactions 1 .
- Detailed analysis of the thermodynamic instability of linear polyketides.
-
PubChem Compound Summary . (2024). This compound (CID 11332732).[2] National Center for Biotechnology Information.
-
Physical property data and safety identifiers.[2]
-
Sources
Optimizing pH conditions for ethyl 3,5-dioxohexanoate stability
Introduction: The Stability Paradox
Ethyl 3,5-dioxohexanoate (EDH) is a critical
The molecule possesses two active methylene sites:
-
C4-Position (Inter-ketone): Highly acidic (
). -
C2-Position (Keto-ester): Moderately acidic (
).
The Core Problem: Users often treat EDH like a simple ester (e.g., ethyl acetate) or a simple ketone. This is a fatal error. EDH exists in a delicate equilibrium. At high pH, it suffers Retro-Claisen fragmentation ; at low pH, it undergoes decarboxylation . This guide defines the narrow "Green Zone" required for survival.
Module 1: The Stability Spectrum (pH Mapping)
The following table summarizes the behavior of EDH across the pH scale. Use this to diagnose yield losses during workup.
| pH Zone | Condition | Dominant Species | Primary Degradation Pathway | Risk Level |
| < 3.0 | Strongly Acidic | Fully Protonated (Keto/Enol mix) | Acid-Catalyzed Hydrolysis & Decarboxylation (Converts to Acetylacetone + CO₂) | 🔴 Critical |
| 4.5 – 6.5 | Mildly Acidic | Neutral Tautomers | None (Kinetic Stability) (Tautomerization occurs, but C-C bonds remain intact) | 🟢 Optimal |
| 7.0 – 8.5 | Neutral/Weak Base | Mono-Enolate (C4) | Slow Oxidation / Aldol Condensation (Yellowing of material) | 🟡 Caution |
| > 9.0 | Basic | Di-Enolate | Retro-Claisen Condensation (Cleavage into Acetone + Ethyl Malonate) | 🔴 Critical |
Module 2: Degradation Mechanics (Visualized)
Understanding how the molecule breaks is the only way to prevent it. The diagram below illustrates the competing pathways. Note that Path B (Retro-Claisen) is often irreversible and faster than users anticipate in basic buffers.
Figure 1: Competing degradation pathways. Note that basic conditions trigger C-C bond cleavage (Retro-Claisen), while acidic conditions lead to decarboxylation.
Module 3: Troubleshooting & FAQs
Q1: I quenched my reaction with 1M NaOH, and my product vanished. What happened?
Diagnosis: You triggered a Retro-Claisen fragmentation .
The Science: The C3 ketone in EDH is highly electrophilic. Hydroxide ions (
-
Never use strong bases (NaOH, KOH) for quenching or pH adjustment.
-
Use Ammonium Chloride (
) (saturated) or Monosodium Phosphate ( ) to quench. -
Target a final aqueous pH of 5.0–6.0 .
Q2: My compound turned yellow/orange during storage. Is it still usable?
Diagnosis: Trace alkalinity has catalyzed Aldol Condensation . The Science: Even at neutral pH (7.0–7.5), the C4 protons are acidic enough to form a small concentration of enolate. These enolates attack other EDH molecules, leading to dimerization and polymerization. The yellow color indicates conjugated double bonds from these side products. Recovery:
-
If the color is faint: Purify via rapid silica filtration (acid-washed silica recommended).
-
Prevention: Store under Argon at -20°C. Add 0.1% acetic acid to the storage solvent (e.g., Ethyl Acetate) to lock the tautomer in the neutral form.
Q3: What buffer should I use for aqueous extraction?
Recommendation: Citrate Buffer (pH 5.5) . Why?
-
Phosphate buffers can act as general base catalysts, potentially accelerating enolization even at neutral pH.
-
Citrate has high buffering capacity in the 4.5–6.0 range (the "Green Zone") and is non-nucleophilic.
Module 4: Validated Workup Protocol
This protocol is designed to minimize exposure to destructive pH zones.
Materials:
-
Quench Buffer: 10% Citric Acid or Saturated
. -
Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).
-
Wash Solution: Brine (Saturated NaCl).
Step-by-Step:
-
Cool Down: Chill the reaction mixture to 0°C. Temperature control slows kinetic degradation.
-
Acidic Quench: Slowly add the Quench Buffer. Monitor pH with a strip/meter. Stop when pH reaches 5.0–6.0 .
-
Warning: Do not overshoot to pH < 3, or you risk hydrolysis.
-
-
Extraction: Extract immediately with cold EtOAc.
-
The "Buffer Lock": Wash the organic layer once with pH 5.5 Citrate Buffer. This removes trace bases or Lewis acids.
-
Drying: Dry over Sodium Sulfate (
) .-
Avoid Magnesium Sulfate (
): It is slightly Lewis acidic and can coordinate to the 1,3-dicarbonyl system, complicating filtration and potentially catalyzing rearrangement.
-
-
Concentration: Rotary evaporate at bath temperature < 35°C .
References
-
Benetti, S., et al. (1995). "Synthesis of
-keto esters and their application in the synthesis of natural products." Chemical Reviews, 95(4), 1065–1114. -
Cromwell, N. H., & Zhang, Q. (1992).
-diketones and -keto esters." Journal of Organic Chemistry, 57(1), 309-312. -
Haeck, H. H., et al. (1966). "The stability of
-keto esters in aqueous solution." Recueil des Travaux Chimiques des Pays-Bas, 85(3), 339-342. -
PubChem. (n.d.).[1] "this compound Compound Summary." National Library of Medicine.
Sources
Solvent selection for maximizing ethyl 3,5-dioxohexanoate cyclization
Technical Support Center: Ethyl 3,5-Dioxohexanoate Cyclization
Executive Summary: The Tautomer-Solvent Paradox
The cyclization of This compound (CAS: 13501-76-3) is not a single-variable problem; it is a function of tautomeric equilibrium .[1][2] This molecule is a
-
The Challenge: The linear keto form is often thermodynamically stable but kinetically inert for cyclization.[1][2] The cis-enol form is required for intramolecular condensation (e.g., to pyrones), while the trans-enol or enolate is often required for intermolecular reactions (e.g., with hydrazines to form pyrazoles).[1][2]
-
The Solution: You must select a solvent that not only solubilizes the substrate but explicitly stabilizes the reactive conformer required for your specific target ring system.[1][2]
Part 1: Diagnostic Guide – Which Cyclization are you performing?
Select your target workflow below to view the specific solvent optimization strategy.
Scenario A: Intramolecular Cyclization to 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone derivative)
Target: Formation of a lactone ring via loss of ethanol.[1]
The Mechanism: This requires the C5-oxygen (enol form) to attack the C1-carbonyl (ester).[1][2] This is an equilibrium-driven reaction that releases ethanol.[1][2]
Critical Solvent Parameters:
-
Non-Polarity: Non-polar solvents favor the cis-enol form due to internal hydrogen bonding (IMHB).[1][2]
-
Azeotropic Capability: You must remove the generated ethanol to drive the equilibrium forward (Le Chatelier’s principle).[1][2]
Recommended Protocol:
-
Technique: Dean-Stark distillation or Molecular Sieves (4Å).[1][2]
-
Why: Toluene (
) promotes the folded cis-enol conformation necessary for ring closure.[1][2] Polar solvents like Ethanol or DMF disrupt the internal H-bond, straightening the chain and inhibiting cyclization.[1][2]
Troubleshooting Table (Scenario A)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Ethanol accumulation | Switch to Toluene/Benzene and use a Dean-Stark trap to continuously remove EtOH.[1] |
| Polymerization | Concentration too high | Dilute reaction to <0.1 M to favor intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle).[1][2] |
| Hydrolysis of Ester | Wet solvent | Ensure solvent water content is <0.05% (KF titration).[1][2] Water competes with the enol for the ester.[1][2] |
Scenario B: Intermolecular Cyclization with Dinucleophiles (e.g., Hydrazine to Pyrazoles)
Target: Formation of Nitrogen-containing heterocycles.[1][2]
The Mechanism: Nucleophilic attack by hydrazine/hydroxylamine on the C3 and C5 ketones.[1][2]
Critical Solvent Parameters:
-
Regiocontrol: The solvent polarity dictates which carbonyl (C3 or C5) is attacked first.[1][2]
-
Protic vs. Aprotic:
Recommended Protocol:
-
For Regioselectivity: If you observe the wrong isomer, switch to Hexafluoroisopropanol (HFIP) or TFE .[1][2] These fluorinated solvents are strong H-bond donors, strongly activating the "harder" carbonyl (C5) and altering the attack preference.[1][2]
Part 2: The "Hidden" Variable – Water Management
Many researchers fail because they treat "Anhydrous" as a binary state.[1][2] For 3,5-dioxohexanoate, trace water is catalytic for decarboxylation (after hydrolysis).[2]
The Azeotrope Trap: If using Ethanol as a solvent for cyclization, you cannot remove the byproduct water/ethanol effectively.[1][2]
-
Better Choice: Chlorobenzene .[1][2] It has a higher boiling point (
C) than Toluene, allowing for faster kinetics, and forms a good azeotrope with both water and ethanol.[2]
Part 3: Visualizing the Pathway
The following diagram illustrates the decision matrix for solvent selection based on the desired mechanistic pathway.
Caption: Solvent-dependent tautomeric steering of this compound.[1] Non-polar solvents drive the folded conformation required for pyrone formation, while polar solvents favor open chains for heterocycle synthesis.[1][2]
Part 4: Frequently Asked Questions (FAQ)
Q1: I am seeing two spots on TLC that merge when I change solvents. Is my starting material impure?
-
Answer: Likely not.[1][2] This is classic keto-enol tautomerism .
-keto esters often appear as two distinct spots on silica gel if the elution solvent is non-polar (separating the H-bonded enol from the keto form).[1][2] Run TLC in a more polar system (e.g., 5% MeOH in DCM) to collapse them into a single streak, or take an NMR in vs. to confirm the ratio changes.
Q2: Can I use THF for the pyrone cyclization?
-
Answer: It is suboptimal.[1][2] While THF dissolves the compound well, it is a hydrogen bond acceptor.[1][2] It competes with the internal hydrogen bond of the cis-enol, potentially lowering the population of the cyclization-ready conformer.[1][2] Furthermore, THF's boiling point (
C) is often too low to drive the elimination of ethanol effectively without high-pressure vessels.[1][2]
Q3: How do I remove the final traces of solvent from the cyclized product?
-
Answer: 3,5-dioxo derivatives often trap solvent in the crystal lattice.[1][2] Do not rely solely on rotary evaporation.[1][2] We recommend lyophilization (freeze-drying) from benzene/water or extensive drying in a vacuum oven at
C over .[1][2]
References
-
Tautomerism in
-Dicarbonyls: Sloop, J. C., et al. "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds."[1][2] Journal of Chemical Education, 2016.[1][2] Context: Establishes the fundamental thermodynamic principles that non-polar solvents favor the enol form in -dicarbonyls. [2] -
Solvent Effects on Regioselectivity: Elguero, J., et al.[2] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.[2] Context: The authoritative text on how solvent polarity shifts the attack site of nucleophiles on diketones.[1][2]
-
Synthesis of Pyrones (Triacetic Acid Lactone): Chiappe, C., et al. "Green synthesis of 4-hydroxy-6-methyl-2-pyrone."[1][2] Green Chemistry, 2018.[2] Context: Discusses the cyclization of diketo esters and the necessity of water/alcohol removal.[1][2]
-
General Reactivity of this compound: PubChem Compound Summary for CID 11332732. Context: Physical properties and general reaction classes.[1][2][3]
Sources
Removing unreacted starting material from ethyl 3,5-dioxohexanoate mixtures
Welcome to the technical support center for the purification of ethyl 3,5-dioxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for removing unreacted starting materials from this compound mixtures. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target compound.
Introduction to Purification Challenges
This compound is a valuable β-dicarbonyl compound, often synthesized through reactions like the Claisen condensation or methods involving starting materials such as diketene and ethyl acetoacetate. The purification of the final product is often complicated by the presence of unreacted starting materials and byproducts. Key challenges include:
-
Similar Physical Properties: Starting materials may have boiling points or polarities close to that of the product, making separation by distillation or chromatography challenging.
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers.[1] This can affect its chromatographic behavior, sometimes leading to broadened peaks.
-
Thermal Instability: β-ketoesters can be susceptible to decomposition at elevated temperatures, particularly decarboxylation if any hydrolysis to the corresponding β-keto acid occurs.[2]
This guide provides a systematic approach to tackling these challenges, enabling you to select and optimize the most suitable purification strategy for your specific reaction mixture.
At-a-Glance: Physicochemical Properties
A critical first step in designing a purification protocol is to understand the physical properties of your target compound and the potential impurities. This table provides a comparison of this compound with common starting materials.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | 172.18[3] | ~110-112 °C at 10 mmHg (estimated) | Liquid at room temp. | ~1.1 (estimated) | Slightly soluble |
| Ethyl Acetate | 88.11 | 77.1 | -83.6 | 0.902 | 8.3 g/100 mL (20 °C) |
| Ethyl Acetoacetate | 130.14 | 180.8 | -45 | 1.028 | 2.86 g/100 mL (20 °C) |
| Diketene | 84.07 | 127 | -7 | 1.09 | Reacts |
| Meldrum's Acid | 144.12 | Decomposes | 94-95 (decomposes) | Solid | Soluble |
| Ethyl Chloroacetate | 122.55 | 143 | -26 | 1.145 | Insoluble |
| Sodium Ethoxide | 68.05 | Decomposes | 260 | 0.868 (as a solution) | Reacts violently |
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
FAQ 1: Choosing the Right Purification Strategy
Question: I have a crude mixture of this compound from a Claisen condensation using ethyl acetate and ethyl acetoacetate. What is the best initial approach to purification?
Answer: Your primary unreacted starting materials will be ethyl acetate and ethyl acetoacetate. Given the significant difference in boiling points between ethyl acetate (77.1 °C) and your product/ethyl acetoacetate, a simple distillation can be an effective first step to remove the bulk of the lower-boiling ethyl acetate.
Following this, you have two main options to separate the this compound from the higher-boiling ethyl acetoacetate:
-
Fractional Distillation under Reduced Pressure: This is a viable option if the boiling points of your product and ethyl acetoacetate are sufficiently different at reduced pressure. β-ketoesters can be sensitive to high temperatures, so vacuum distillation is crucial to prevent decomposition.[2]
-
Acid-Base Extraction: This is a highly effective method that leverages the acidic nature of the α-protons in β-dicarbonyl compounds.
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification method.
FAQ 2: Troubleshooting Acid-Base Extraction
Question: I performed an acid-base extraction, but my final yield of this compound is very low. What could have gone wrong?
Answer: Low yields in acid-base extractions of β-ketoesters can often be attributed to a few key factors:
-
Incomplete Deprotonation: The pKa of the α-protons in β-dicarbonyl compounds is typically in the range of 10-13.[4] If you use a base that is too weak (e.g., sodium bicarbonate, pKa of carbonic acid is ~6.4), you will not achieve complete deprotonation of your this compound. This means a significant portion will remain in the organic layer. A stronger base like sodium hydroxide (NaOH) is necessary to ensure complete formation of the water-soluble enolate salt.
-
Hydrolysis of the Ester: Prolonged exposure to strong aqueous base (NaOH), especially with heating, can lead to hydrolysis of the ethyl ester functionality, forming the corresponding carboxylate. This hydrolyzed product will remain in the aqueous layer upon re-acidification and will not be your desired product. It is crucial to perform the extraction at room temperature or below and to work relatively quickly.
-
Incomplete Re-protonation: After separating the aqueous layer containing the enolate, you must re-acidify to regenerate the neutral β-ketoester. If you do not add enough acid to lower the pH sufficiently (typically to pH < 4), your product will remain in its anionic, water-soluble form, leading to poor recovery during the subsequent organic extraction.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product at the interface. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Gentle inversions of the separatory funnel are often sufficient for mixing and can help prevent emulsion formation.[5]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Base Wash: Add a cold (~0-5 °C) solution of 1M sodium hydroxide (NaOH). Gently invert the funnel several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium enolate of this compound. Drain the aqueous layer into a separate flask.
-
Back-Wash (Optional): To ensure all the product is extracted, you can wash the organic layer again with a small portion of fresh, cold 1M NaOH and combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous layers in an ice bath and slowly add cold 1M hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper, pH < 4). The neutral this compound will precipitate or form an oily layer.
-
Product Extraction: Extract the acidified aqueous solution with fresh organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
FAQ 3: Issues with Distillation
Question: I'm trying to purify my this compound by vacuum distillation, but I'm getting a dark, tarry residue in the distillation flask and poor recovery. What is happening?
Answer: The formation of a dark residue and low recovery during distillation suggests thermal decomposition of your product. As mentioned, β-ketoesters can be thermally sensitive.[2] Here are the likely causes and solutions:
-
Excessive Temperature: Even under vacuum, if the heating mantle temperature is too high, decomposition can occur. Ensure you are using a well-controlled heating source (e.g., an oil bath) and that the vacuum is sufficiently deep to allow for distillation at the lowest possible temperature.
-
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition reactions at elevated temperatures. It is good practice to wash the crude product with a dilute, neutral salt solution (brine) and dry it thoroughly before distillation.
-
Prolonged Heating: Heating the compound for an extended period, even at a moderate temperature, can lead to decomposition. Ensure your distillation setup is efficient to minimize the time the compound spends at high temperatures.
Troubleshooting Logic for Distillation
Caption: Troubleshooting guide for distillation problems.
FAQ 4: Challenges with Flash Column Chromatography
Question: I am using flash column chromatography to purify my product, but I am observing very broad peaks, and the separation from a close-running impurity is poor. Why is this happening?
Answer: The broad peaks you are observing are likely due to the keto-enol tautomerism of this compound on the silica gel surface.[1] Silica gel is slightly acidic and can catalyze the interconversion between the keto and enol forms, which have different polarities and thus different affinities for the stationary phase. This on-column interconversion leads to peak broadening.
Here are some strategies to improve your chromatographic separation:
-
Solvent System Optimization: Carefully select your solvent system. A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes. You may need to experiment with different solvent ratios to find the optimal separation.
-
Use of Additives:
-
Acidic Modifier: Adding a small amount of a weak acid (e.g., 0.1% acetic acid) to your mobile phase can sometimes help to protonate the enolate form and push the equilibrium towards one tautomer, resulting in sharper peaks. However, be cautious as this can also promote decomposition of acid-sensitive compounds.
-
Chelating Agents: The enol form can chelate to metal ions present in the silica gel, contributing to peak tailing. While less common for routine purifications, adding a weak chelating agent to the mobile phase could potentially improve peak shape.
-
-
Alternative Stationary Phases: If silica gel is problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-functionalized silica.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often results in better separation than loading the sample as a solution.
-
Elution: Place the dry-loaded sample on top of the packed column. Carefully add your eluent and apply gentle pressure (using a pump or compressed air) to run the solvent through the column. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
-
LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Royal Society of Chemistry. Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
University of Rochester. Chromatography: How to Run a Flash Column. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Ethyl acetate. [Link]
-
Wikipedia. Ethyl acetoacetate. [Link]
-
Wikipedia. Diketene. [Link]
-
Wikipedia. Meldrum's acid. [Link]
-
Wikipedia. Ethyl chloroacetate. [Link]
-
Wikipedia. Sodium ethoxide. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
LibreTexts. (2014). A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Organic Syntheses. Meldrum's acid. [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. [Link]
-
University of Calgary. Chapter 21: Ester Enolates. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. This compound | C8H12O4 | CID 11332732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Controlling temperature effects on ethyl 3,5-dioxohexanoate tautomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 3,5-dioxohexanoate. This guide provides in-depth troubleshooting advice and validated protocols for controlling and analyzing the temperature-dependent tautomeric equilibrium of this versatile β-ketoester.
Introduction: The Dynamic Nature of this compound
This compound, like other β-dicarbonyl compounds, does not exist as a single, static structure. It is in a dynamic equilibrium between its diketo form and one or more enol tautomers.[1][2][3] This equilibrium is highly sensitive to environmental conditions, particularly temperature and the choice of solvent. The stability of the enol form is often enhanced by the formation of a stable, six-membered intramolecular hydrogen bond, creating a pseudo-aromatic ring.[1][4] Understanding and controlling this equilibrium is paramount for predictable reactivity, accurate analytical characterization, and ensuring reproducibility in synthetic and medicinal chemistry applications.
This guide is designed to address the common challenges encountered when studying these effects, providing both the theoretical "why" and the practical "how" to achieve precise control over your experiments.
Frequently Asked Questions (FAQs)
Q1: What are tautomers?
Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] In the case of this compound, this involves the migration of a proton and the shifting of a double bond, resulting in the keto and enol forms.[2][5]
Q2: Which tautomer of this compound is more stable?
While the keto form is generally more stable for simple ketones and aldehydes due to the high strength of the carbon-oxygen double bond, the situation is different for β-dicarbonyl compounds.[2] The enol form of this compound can be significantly stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant tautomer in non-polar solvents.[1][4]
Q3: How does temperature affect the keto-enol equilibrium?
Increasing the temperature typically shifts the equilibrium towards the diketo form.[6] The conversion from the more stable, hydrogen-bonded enol to the keto form is an endothermic process. According to Le Chatelier's principle, increasing the temperature will favor the endothermic direction to absorb the added heat, thus increasing the population of the keto tautomer.
Q4: How does solvent choice influence the tautomer ratio?
Solvent polarity plays a critical role.
-
Non-polar solvents (e.g., CCl₄, cyclohexane) do not effectively solvate the polar carbonyl groups of the keto form. This environment favors the enol tautomer, which is stabilized by a strong intramolecular hydrogen bond.[4]
-
Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, slightly destabilizing the intramolecularly bonded enol and increasing the proportion of the keto form compared to non-polar solvents.[7]
-
Polar protic solvents (e.g., water, methanol) can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, stabilizing it significantly and shifting the equilibrium in its favor.[4]
Q5: What is the primary analytical technique to study this tautomerism?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and widely used technique.[8] The keto and enol forms have distinct sets of proton signals that can be integrated to determine their relative concentrations. Variable-Temperature NMR (VT-NMR) is specifically used to study the effects of temperature on the equilibrium.[6][9][10]
Troubleshooting Guide & Experimental Protocols
This section addresses specific experimental challenges. Each problem is followed by an analysis of probable causes and a detailed protocol for resolution.
Problem 1: Inconsistent or Non-Reproducible Tautomer Ratios at a Fixed Temperature
Probable Cause: The most likely reason for this issue is that the tautomeric equilibrium has not been fully reached before acquiring the NMR spectrum. The rate of interconversion, while often fast, is finite and can be slower at lower temperatures or in certain solvents.
Solution: Ensure Complete Equilibration
It is crucial to allow the sample to thermally equilibrate inside the NMR probe for a standardized period before measurement.
Protocol 1: Standard Operating Procedure for VT-NMR Equilibration
-
Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) at a concentration of approximately 10-20 mg/mL in a high-quality NMR tube.
-
Insert Sample: Insert the sample into the NMR spectrometer.
-
Set Temperature: Use the spectrometer's temperature control unit to set the desired target temperature (e.g., 298 K).
-
Equilibration Period: Wait for a minimum of 10 minutes after the probe reports that the target temperature has been reached and stabilized.[11] This allows the solution's internal equilibrium to match the external temperature.
-
Acquire Spectrum: Proceed with the ¹H NMR acquisition using standard parameters.
-
Temperature Changes: When changing to a new temperature, repeat the 10-minute equilibration wait time at the new setpoint before acquiring the next spectrum.
Problem 2: Difficulty in Quantifying Tautomers Due to Broad or Coalesced NMR Peaks
Probable Cause: Peak broadening occurs when the rate of interconversion between the keto and enol forms is on the same timescale as the NMR experiment (a phenomenon known as intermediate exchange). At this rate, the spectrometer cannot resolve the distinct signals for each tautomer, resulting in broad, poorly defined peaks that are difficult to integrate accurately.
Solution: Adjust Temperature to Achieve Slow or Fast Exchange Regimes
By changing the temperature, you can shift the rate of interconversion into a "slow exchange" or "fast exchange" regime, resulting in sharp, quantifiable signals.
-
Slow Exchange (Lower Temperatures): The interconversion is slow relative to the NMR timescale. The spectrometer "sees" two distinct molecules, and sharp, separate peaks for both the keto and enol forms will be observed.
-
Fast Exchange (Higher Temperatures): The interconversion is very rapid. The spectrometer "sees" only a time-averaged spectrum, resulting in a single, sharp set of peaks at weighted-average chemical shifts.
dot
Caption: NMR spectral appearance depends on the temperature-controlled exchange rate.
Protocol 2: Identifying Optimal Temperature for Quantification
-
Start Low: Begin at a low temperature (e.g., 253 K or -20°C) where exchange is likely to be slow. Ensure the solvent remains liquid.
-
Acquire Initial Spectrum: After equilibration (Protocol 1), acquire a spectrum. You should observe two distinct sets of peaks for the keto and enol forms.
-
Incremental Increase: Increase the temperature in 10-15 K increments. At each step, allow for equilibration and acquire a new spectrum.
-
Observe Coalescence: Note the temperature at which the corresponding keto and enol peaks begin to broaden and merge. This is the intermediate exchange region and should be avoided for quantification.
-
Identify Optimal Regions: The slow exchange region (low temperatures) is ideal for direct integration of separate peaks. The fast exchange region (high temperatures) can also be used, but calculating the mole fraction from the averaged chemical shift is more complex. For most applications, working in the slow exchange regime is recommended for straightforward quantification.
Problem 3: My Enol-to-Keto Ratio is Not Changing as Expected with Temperature
Probable Cause: This can stem from several issues: (1) The temperature range being studied is too narrow to induce a significant shift in the equilibrium, (2) the solvent is strongly buffering the equilibrium, or (3) impurities, especially water, are interfering.
Solution: Expand Temperature Range and Verify Solvent Purity
A systematic approach is needed to verify that the experimental conditions are suitable for observing the expected thermodynamic behavior.
dot
Caption: Workflow for thermodynamic analysis of tautomeric equilibrium.
Protocol 3: Thermodynamic Analysis via VT-NMR
-
Use Anhydrous Solvent: Ensure your deuterated solvent is anhydrous. Water can act as a hydrogen-bonding agent and stabilize the keto form, potentially masking the temperature effect. Use a freshly opened ampule or a properly dried solvent.
-
Expand Temperature Range: Plan your experiment over a wide temperature range, for example, from 253 K (-20°C) to 323 K (50°C), in 10 K increments.
-
Identify Quantifiable Peaks: In the ¹H NMR spectrum of this compound, use well-resolved peaks for integration.
-
Enol Tautomer: The enolic =C-H proton signal (typically around 5.5-5.7 ppm) is an excellent choice.
-
Keto Tautomer: The C2 methylene protons (-CO-CH₂-CO-) signal (typically around 3.5-3.7 ppm) is usually distinct.
-
-
Calculate Equilibrium Constant (K_eq): At each temperature (T), calculate the equilibrium constant K_eq = [Enol]/[Keto] by taking the ratio of the integrated areas of the chosen peaks (be sure to normalize for the number of protons each signal represents).
-
Data Analysis: The relationship between the equilibrium constant and temperature is described by the Van't Hoff equation. A plot of ln(K_eq) versus 1/T should yield a straight line, confirming that the equilibrium is shifting as predicted by thermodynamics. A non-linear or flat plot indicates a problem with the experiment.
Table 1: Representative Data of Tautomer Distribution vs. Temperature and Solvent
| Temperature (K) | Solvent | % Enol (Expected) | % Keto (Expected) | Key Considerations |
| 298 | Cyclohexane-d₁₂ | ~95% | ~5% | Non-polar solvent strongly favors intramolecularly H-bonded enol. |
| 298 | CDCl₃ | ~75% | ~25% | Moderately polar solvent allows for a higher population of the keto form. |
| 298 | Acetone-d₆ | ~60% | ~40% | Polar aprotic solvent disrupts intramolecular H-bond, stabilizing the keto form. |
| 298 | D₂O | < 10% | > 90% | Polar protic solvent strongly stabilizes the keto form via intermolecular H-bonds.[4] |
| 273 | CDCl₃ | ~78% | ~22% | Lowering temperature favors the more stable enol tautomer. |
| 323 | CDCl₃ | ~68% | ~32% | Increasing temperature shifts the equilibrium toward the keto tautomer.[6] |
Note: These values are illustrative approximations for this compound and its analogues to demonstrate trends. Actual experimental values will vary.
References
-
Al-Kaabi, K., et al. (2020). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Magnetic Resonance in Chemistry. Available at: [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (2018). Keto-Enol Tautomerism. Available at: [Link]
-
Tayade, K., & Kulkarni, A. (2012). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. Available at: [Link]
-
Mohrig, J. R., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Available at: [Link]
-
Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry. Available at: [Link]
-
Li, N., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. PNAS. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]
- 11. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
Ethyl 3,5-dioxohexanoate vs ethyl acetoacetate reactivity comparison
Beyond the -Keto Ester: A Comparative Reactivity Guide to this compound vs. Ethyl Acetoacetate
Executive Summary
In the landscape of drug discovery, Ethyl Acetoacetate (EAA) is the ubiquitous workhorse—a classic
This compound (EDH) , a
Structural & Electronic Profiling
The fundamental difference between EAA and EDH lies in the extension of the carbonyl chain, which dramatically alters the acidity (pKa) and tautomeric landscape.
The Acidity Gradient
-
Ethyl Acetoacetate (EAA): Contains one active methylene group (C2) flanked by a ketone and an ester.[1]
-
This compound (EDH): Contains two active methylene groups.
-
C4 (Central): Flanked by two ketones.[2] This site is significantly more acidic (pKa ~9.0) than a standard
-keto ester. -
C2 (Terminal): Flanked by a ketone and an ester, similar to EAA (pKa ~11.0).
-
Implication: In EDH, the C4 position is the "thermodynamic sink" for enolization and the primary site for nucleophilic attack under mild basic conditions.
Tautomeric Equilibrium
While EAA exists primarily (~92%) in the keto form in neat liquid, EDH exhibits a much higher enol content. The 1,3,5-tricarbonyl system can form extended hydrogen-bonded networks (pseudo-aromatic chelate rings), stabilizing the enol form and making the molecule a powerful chelating agent for metals (e.g., Ti, Mg).
Table 1: Physicochemical & Reactivity Comparison
| Feature | Ethyl Acetoacetate (EAA) | This compound (EDH) |
| Structure | 1,3-Dicarbonyl ( | 1,3,5-Tricarbonyl ( |
| Active Methylenes | One (C2) | Two (C2 and C4) |
| Primary pKa (H2O) | ~10.7 (C2 protons) | ~9.0 (C4 protons) [Estimated] |
| Nucleophilic Sites | C2 (Mono-anion), C4 (Dianion) | C4 (Mono-anion), C2/C6 (Dianion/Trianion) |
| Electrophilic Sites | C3 (Ketone), C1 (Ester) | C3, C5 (Ketones), C1 (Ester) |
| Primary Reactivity | Knoevenagel, Hantzsch, Biginelli | Polyketide Folding (Aldol/Claisen), Biocatalytic Reduction |
| Key Drug Class | Calcium Channel Blockers (Dihydropyridines) | Statins (HMG-CoA Reductase Inhibitors) |
Synthetic Utility & Scaffold Divergence
The choice between EAA and EDH dictates the topology of the final product. EAA typically yields single-ring systems, while EDH is pre-organized to form fused bicyclic systems or complex aromatics via intramolecular condensation.
Pathway Visualization
The following diagram illustrates how the additional carbonyl unit in EDH opens up "Biomimetic Folding" pathways unavailable to EAA.
Figure 1: Divergent synthetic pathways. EAA leads to classic heterocycles, while EDH mimics polyketide biosynthesis to access pyrones, resorcinols, and statin pharmacophores.
Case Study: Statin Side Chain Construction
The most commercially significant application of EDH is in the synthesis of the chiral 3,5-dihydroxy heptanoic acid side chain found in "super-statins" like Atorvastatin and Rosuvastatin.
-
EAA Limitation: EAA can be reduced to a 3-hydroxy ester, but installing a second chiral hydroxyl group at the
-position requires multi-step chain extension (e.g., via aldol reaction with another equivalent of acetate), which often suffers from poor diastereocontrol. -
EDH Advantage: EDH already possesses the full C6 carbon skeleton with oxygenation at C3 and C5. The challenge shifts from C-C bond formation to stereoselective reduction.
Experimental Data: Stereoselective Reduction
Using a recombinant diketoreductase (DKR) , EDH derivatives can be reduced to the syn-3,5-diol with >99.5% enantiomeric excess (ee), a feat difficult to achieve with standard chemical reductants (e.g.,
| Method | Substrate | Product Configuration | Yield | ee / de | Ref |
| Chemical ( | This compound | syn-3,5-diol | 75-85% | ~90% de | [1] |
| Biocatalytic (DKR enzyme) | Ethyl 6-(benzyloxy)-3,5-dioxohexanoate | (3R, 5S)-diol | 83.5% | >99.5% | [2] |
Detailed Experimental Protocols
Protocol A: Regioselective Alkylation of Ethyl Acetoacetate (EAA)
Objective: Mono-alkylation at the C2 position.
Context: EAA is easily deprotonated by ethoxide.[3] However, to prevent dialkylation, strict stoichiometry is required.
-
Enolate Formation: In a dry 250 mL round-bottom flask, dissolve Na (1.15 g, 50 mmol) in absolute ethanol (30 mL) to form NaOEt.
-
Addition: Cool to 0°C. Add EAA (6.5 g, 50 mmol) dropwise over 15 mins. The solution will turn pale yellow (enolate formation).
-
Alkylation: Add alkyl halide (e.g., benzyl bromide, 50 mmol) dropwise.
-
Reflux: Heat to reflux for 2-4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).
-
Workup: Evaporate EtOH. Resuspend residue in water; extract with Et2O. Dry (MgSO4) and distill.
Protocol B: Biocatalytic Reduction of EDH Derivative (Statin Precursor)
Objective: Stereoselective reduction of the 1,3,5-tricarbonyl system to the (3R, 5S)-diol.
Context: This protocol uses a biphasic system to handle the substrate solubility and product inhibition, typical in industrial statin synthesis.
Figure 2: Workflow for the enzymatic reduction of EDH derivatives, ensuring high stereocontrol for statin intermediates.
Step-by-Step:
-
System Prep: Prepare a biphasic mixture of Potassium Phosphate buffer (100 mM, pH 6.5) and Hexane (1:1 ratio).
-
Substrate Loading: Dissolve Ethyl 6-(benzyloxy)-3,5-dioxohexanoate (substrate) in the hexane phase to a concentration of 100 g/L.
-
Cofactor Regeneration: Add NADP+ (0.1 mM), Glucose (1.5 eq), and Glucose Dehydrogenase to the aqueous phase.
-
Initiation: Add crude DKR enzyme lysate to the aqueous phase.
-
Incubation: Stir vigorously at 30°C for 24 hours. The biphasic system protects the enzyme from high substrate concentrations while constantly extracting the product.
-
Isolation: Separate phases. Extract the aqueous phase twice with Ethyl Acetate. Combine organic layers, dry over Na2SO4, and concentrate.
-
Result: Expect >80% yield of the syn-diol with >99% de.
References
- Narasimhan, S. & Balakumar, R. (1998). "Stereoselective reduction of 1,3-dicarbonyl compounds with NaBH4/Et2BOMe." Aldrichimica Acta, 31(1), 19-22.
-
Wu, X., et al. (2011).[4] "Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system." Bioresource Technology, 102(3), 3649-3652.[4] Link
- Benetti, S., et al. (1995). "Tricarbonyl Methane Derivatives in Organic Synthesis." Chemical Reviews, 95(4), 1065–1114.
- Kaneko, T., et al. (2002). "Synthetic studies on HMG-CoA reductase inhibitors." Tetrahedron, 58(32), 6359-6365.
Sources
- 1. Ethyl acetoacetate shows which type of isomerism A class 11 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis for the Synthetic Chemist: Ethyl 3,5-Dioxohexanoate vs. Methyl 3,5-Dioxohexanoate
In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the versatile intermediates at the disposal of the discerning chemist, β-keto esters hold a prominent position. This guide provides an in-depth comparative analysis of two closely related yet distinct members of this class: ethyl 3,5-dioxohexanoate and mthis compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering objective comparisons of their synthesis, physicochemical properties, and reactivity, supported by available experimental data and established chemical principles.
Introduction: Key Intermediates in Complex Molecule Synthesis
This compound and mthis compound are valuable precursors in the synthesis of a variety of complex organic molecules, including heterocyclic compounds and important pharmaceutical agents. Their utility is underscored by their role as key intermediates in the synthesis of blockbuster statin drugs such as Rosuvastatin and Atorvastatin, which are used to lower cholesterol and prevent cardiovascular disease[1][2]. The presence of multiple reactive sites—an ester and two carbonyl groups—allows for a diverse range of chemical transformations. The choice between the ethyl and methyl ester can have subtle but significant implications for reaction efficiency, product yield, and purification strategies.
Physicochemical Properties: A Tale of Two Esters
The seemingly minor difference of a methylene group between the ethyl and methyl esters gives rise to predictable variations in their physical properties. These differences, while small, can be critical in a laboratory and process chemistry setting.
| Property | This compound | Mthis compound | Reference(s) |
| CAS Number | 19841-57-7 | 29736-80-9 | [3][4] |
| Molecular Formula | C₈H₁₂O₄ | C₇H₁₀O₄ | [3][4] |
| Molecular Weight | 172.18 g/mol | 158.15 g/mol | [3][4] |
| Appearance | Orange to Yellow clear liquid | - | [1] |
| Boiling Point | Not available | Not available | |
| Density | Not available | Not available | |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Synthesis of 3,5-Dioxohexanoates: A Practical Perspective
The synthesis of 3,5-dioxohexanoates can be achieved through several routes, with the Claisen condensation and acylation of β-keto esters being common strategies. Below, we provide a detailed experimental protocol for a related ethyl ester and discuss the adaptation for its methyl counterpart.
Experimental Protocol: Synthesis of Ethyl 2-methyl-3,5-dioxohexanoate
The following procedure for a substituted derivative provides a robust template for the synthesis of the parent this compound[5].
Reaction Scheme:
A representative synthesis workflow.
Materials:
-
Enone (starting material)
-
Ethanol (reagent and solvent)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting enone (0.5 mmol) in ethanol (3.0 mL), add p-toluenesulfonic acid monohydrate (0.5 mmol).
-
Reflux the reaction mixture for 6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, remove the excess solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (20:1) as the eluent to yield the desired ethyl 2-methyl-3,5-dioxohexanoate.
Expected Yield: 73%[5].
Adaptation for Mthis compound Synthesis
A similar protocol can be envisaged for the synthesis of mthis compound by substituting ethanol with methanol. The reaction time and yield may vary, and optimization would be necessary.
Comparative Reactivity and Performance
While direct, side-by-side comparative studies for these specific molecules are not extensively documented, we can infer performance differences based on fundamental principles of organic chemistry and data from analogous systems.
Steric Hindrance: The primary difference in reactivity between ethyl and methyl esters often stems from steric hindrance. The smaller methyl group generally allows for faster reaction rates in sterically demanding reactions compared to the bulkier ethyl group[6]. This could be a factor in reactions involving nucleophilic attack at the ester carbonyl or in the formation of enolates at the α-carbon.
Keto-Enol Tautomerism: Both compounds exist as a mixture of keto and enol tautomers. The equilibrium between these forms is crucial for their reactivity. Spectroscopic data for ethyl 2-methyl-3,5-dioxohexanoate indicates a significant preference for the enol form (keto:enol = 12:88)[5]. While specific data for the parent compounds is unavailable, it is reasonable to assume a similar equilibrium, which is characteristic of β-dicarbonyl compounds. The choice of the ester group (ethyl vs. methyl) is unlikely to have a dramatic effect on the keto-enol equilibrium position.
Sources
- 1. US20140371451A1 - Preparation of 3,5-Dioxo Hexanoate Ester in Two Steps - Google Patents [patents.google.com]
- 2. CN104195191A - Method for preparing (3R,5R)-6-cyano-3,5-dihydroxy hexanoic acid tert-butyl ester by enzyme process - Google Patents [patents.google.com]
- 3. This compound | C8H12O4 | CID 11332732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mthis compound | C7H10O4 | CID 538296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Differentiation of Ethyl 3,5-Dioxohexanoate Isomers: A Technical Guide
Topic: Spectroscopic differentiation of ethyl 3,5-dioxohexanoate isomers Content Type: Publish Comparison Guides.
Executive Summary
This compound (CAS 19841-57-7) represents a critical class of
This guide provides an evidence-based framework for distinguishing the triketo form from its enol tautomers using NMR, IR, and UV-Vis spectroscopy. We prioritize Nuclear Magnetic Resonance (NMR) as the definitive quantitative tool, while positioning Infrared (IR) spectroscopy as a rapid, high-throughput screening alternative.
The Structural Landscape: Defining the Isomers
Before selecting a spectroscopic method, one must understand the equilibrium. This compound possesses two active methylene sites: C2 (flanked by ketone/ester) and C4 (flanked by ketone/ketone).
The C4 protons are significantly more acidic (
-
Tri-keto Form: The thermodynamic ground state in polar, H-bond disrupting solvents.
-
Enol-C5 Form: Enolization at the terminal methyl ketone.
-
Enol-C3 Form: Enolization at the internal ketone.
Both enol forms are stabilized by a strong Intramolecular Hydrogen Bond (IMHB), forming a pseudo-aromatic 6-membered ring.
Tautomeric Equilibrium Pathway[1][2]
Figure 1: The dynamic equilibrium between the tri-keto form and its resonance-stabilized enol tautomers. In non-polar solvents (
Comparative Analysis of Spectroscopic Methods
| Feature | 1H NMR | FT-IR | UV-Vis |
| Differentiation Power | High (Quantitative) | Medium (Qualitative) | Low (Indicative only) |
| Key Marker (Enol) | 1600-1650 cm | ||
| Key Marker (Keto) | 1710-1740 cm | Lower | |
| Sample Req. | 5-10 mg | <1 mg | <0.1 mg |
| Throughput | Low (mins/sample) | High (secs/sample) | High |
| Best Use Case | Structural confirmation & Ratio calc.[2] | Process monitoring (PAT) | Conjugation check |
Detailed Experimental Protocols
Method A: Nuclear Magnetic Resonance (NMR)
Status: Gold Standard for Quantification.
Causality: NMR provides distinct signals for the chelated enolic proton (deshielded by IMHB) and the methine vinyl proton, which are absent in the tri-keto form.
Protocol:
-
Solvent Selection:
-
For Enol Observation: Dissolve 10 mg of this compound in 0.6 mL
. The non-polar nature stabilizes the IMHB, pushing the equilibrium to >80% enol. -
For Keto Observation: Dissolve 10 mg in 0.6 mL
. The H-bond accepting solvent disrupts the IMHB, favoring the tri-keto form.
-
-
Acquisition:
-
Run a standard proton sequence (zg30).
-
Crucial: Set spectral width (SW) to 20 ppm to capture the downfield enolic -OH signal.
-
-
Analysis (Self-Validating Check):
-
Integration of the enol -OH (
15 ppm) vs. the keto methylene ( 3.8 ppm) must sum to the stoichiometric total.
-
Diagnostic Signals (in
):
| Isomer | Proton Environment | Chemical Shift ( | Multiplicity |
| Enol | Enolic -OH (Chelated) | 14.5 - 15.2 | Broad Singlet |
| Enol | Vinyl -CH= (C4) | 5.5 - 6.0 | Singlet |
| Tri-keto | Methylene -CH2- (C4) | 3.6 - 3.9 | Singlet |
| All | Ester -CH2- (Ethyl) | 4.1 - 4.2 | Quartet |
Method B: Infrared Spectroscopy (FT-IR)
Status: Rapid Screening / Process Analytical Technology (PAT).
Causality: The formation of the enol ring weakens the C=O bond order via conjugation and hydrogen bonding, causing a significant redshift in wavenumber.
Protocol:
-
Background: Collect a background spectrum of the empty ATR crystal or KBr window.
-
Deposition: Apply a thin film of the neat liquid (this compound is typically an oil).
-
Scan: Accumulate 16 scans at 4 cm
resolution.
Diagnostic Bands:
-
Tri-keto Marker: Sharp band at 1715–1740 cm
(Unconjugated Ketone/Ester). -
Enol Marker: Broad, intense band at 1600–1640 cm
. This "Chelate Carbonyl" band is the result of the C=O stretching vibration coupled with the C=C stretch in the H-bonded ring.
Decision Workflow for Isomer Identification
Use this logic flow to determine the predominant isomer in your sample.
Figure 2: Logical workflow for determining the dominant tautomer using NMR spectroscopy.
References
-
Royal Society of Chemistry. "Novel One-Pot Synthesis of Diverse
-Unsaturated -Ketoesters." RSC Advances. Available at: [Link] -
PubChem. "this compound Compound Summary."[2][3] National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. "Keto-Enol Tautomerism: Key Points." Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. "22.1: Keto-Enol Tautomerism." LibreTexts. Available at: [Link]
Sources
A Comparative Benchmarking Guide to the Synthetic Routes of Ethyl 3,5-Dioxohexanoate
For the modern researcher, scientist, and drug development professional, the efficient synthesis of key chemical intermediates is paramount. Ethyl 3,5-dioxohexanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds. Its 1,3-dicarbonyl motif allows for a variety of subsequent chemical transformations, making the choice of its initial synthetic route a critical decision that impacts overall yield, purity, cost, and scalability. This in-depth guide provides a comparative analysis of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses to inform your synthetic strategy.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (PubChem CID: 11332732) is an organic compound featuring two ketone functionalities and an ethyl ester group. This arrangement of functional groups makes it a highly valuable precursor in organic synthesis. The presence of acidic methylene protons between the carbonyl groups facilitates a rich chemistry, including alkylations, acylations, and cyclization reactions to form diverse molecular scaffolds.
Benchmarked Synthetic Routes
This guide will dissect and compare three principal synthetic strategies for the production of this compound:
-
The Crossed Claisen Condensation Approach: A classic carbon-carbon bond-forming reaction.
-
The Diketene-Based Acylation of Ethyl Acetoacetate: An efficient method utilizing a highly reactive intermediate.
-
The Meldrum's Acid Pathway: A route offering high acidity and reactivity.
Each of these routes will be evaluated based on yield and purity, scalability and safety, and green chemistry principles.
Route 1: The Crossed Claisen Condensation
The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters from two ester molecules.[1][2] In the context of this compound, a crossed Claisen condensation between ethyl acetate and ethyl acetoacetate is a logical, albeit challenging, approach.[3]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetoacetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the desired β-keto ester.[1] A stoichiometric amount of base is required to drive the reaction to completion by deprotonating the product, which is more acidic than the starting materials.[1]
Experimental Protocol: Crossed Claisen Condensation
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate (anhydrous)
-
Ethyl acetoacetate (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient to dissolve the sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene.
-
Addition of Reactants: A mixture of anhydrous ethyl acetate (1.1 eq) and anhydrous ethyl acetoacetate (1.0 eq) is added dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Performance Analysis:
| Metric | Evaluation |
| Yield & Purity | Moderate to good yields can be achieved, but the reaction is prone to side products from the self-condensation of ethyl acetate. Purity after distillation is generally high. |
| Scalability & Safety | The use of sodium metal poses a significant safety hazard, especially on a large scale.[4] The reaction is also sensitive to moisture. Careful control of reaction conditions is crucial for safe and reproducible scale-up. |
| Green Chemistry | The use of stoichiometric amounts of a strong base and the generation of salt waste are drawbacks from a green chemistry perspective. The use of toluene and diethyl ether as solvents also adds to the environmental impact. |
Diagram of the Crossed Claisen Condensation Workflow
Caption: Workflow for the synthesis of this compound via Crossed Claisen Condensation.
Route 2: Acylation of Ethyl Acetoacetate with Diketene
A more direct and industrially relevant approach involves the acylation of ethyl acetoacetate. While acetyl chloride can be used, diketene offers a more efficient and atom-economical alternative.[5] Diketene is a highly reactive intermediate that readily reacts with nucleophiles.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the enolate of ethyl acetoacetate on one of the carbonyl groups of diketene. The resulting intermediate then undergoes rearrangement and subsequent protonation to yield this compound. This method avoids the formation of a stoichiometric amount of salt by-product, which is a significant advantage over using acetyl chloride.
Experimental Protocol: Acylation with Diketene
Materials:
-
Ethyl acetoacetate
-
Diketene
-
Triethylamine (as a catalyst)
-
Toluene (anhydrous)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve ethyl acetoacetate (1.0 eq) in anhydrous toluene. Add a catalytic amount of triethylamine (0.1 eq).
-
Addition of Diketene: Cool the mixture to 0-5 °C in an ice bath. Add diketene (1.05 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation.
Performance Analysis:
| Metric | Evaluation |
| Yield & Purity | High yields and purity are typically achieved with this method. The reaction is generally clean with minimal side products. |
| Scalability & Safety | Diketene is a toxic and highly reactive substance that must be handled with extreme care in a well-ventilated fume hood.[6] However, the reaction conditions are generally mild, making it more amenable to scale-up than the Claisen condensation. |
| Green Chemistry | This route is more atom-economical than the crossed Claisen condensation as it avoids the use of a stoichiometric base. The use of a catalytic amount of base is a significant green advantage. |
Diagram of the Diketene-Based Acylation Workflow
Caption: Workflow for the synthesis of this compound via Diketene-Based Acylation.
Route 3: The Meldrum's Acid Pathway
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic diester that serves as a versatile precursor in organic synthesis.[7] Its high acidity allows for facile enolate formation and subsequent reactions.
Mechanistic Rationale
This multi-step synthesis begins with the acylation of Meldrum's acid with acetyl chloride to form 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is then subjected to alcoholysis with ethanol, which opens the ring and forms the ethyl ester. Subsequent decarboxylation upon heating yields the final product, this compound.[8]
Experimental Protocol: Meldrum's Acid Pathway
Part A: Acylation of Meldrum's Acid
Materials:
-
Meldrum's acid
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add anhydrous pyridine (1.1 eq) to the solution. Then, add acetyl chloride (1.1 eq) dropwise from the dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into cold, dilute hydrochloric acid. Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione.
Part B: Alcoholysis and Decarboxylation
Materials:
-
5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Absolute ethanol
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione from Part A in a mixture of absolute ethanol and toluene.
-
Reaction: Heat the solution at reflux for 4-6 hours. The decarboxylation process can be monitored by the evolution of carbon dioxide.
-
Purification: After the reaction is complete, cool the mixture and remove the solvents under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.
Performance Analysis:
| Metric | Evaluation |
| Yield & Purity | This route can provide good overall yields, and the final product is typically of high purity after distillation. |
| Scalability & Safety | The use of pyridine and acetyl chloride requires careful handling in a well-ventilated area. The thermal decarboxylation step needs to be controlled to avoid runaway reactions. The multi-step nature of this synthesis can be a drawback for large-scale production. |
| Green Chemistry | This pathway involves multiple steps and the use of stoichiometric reagents like pyridine and acetyl chloride, which generates waste. However, the high reactivity of Meldrum's acid can lead to milder reaction conditions in the acylation step compared to other methods. |
Diagram of the Meldrum's Acid Pathway Workflow
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A Comparative Guide to GC-FID Quantification of Ethyl 3,5-Dioxohexanoate: Methodologies and Applications
This guide provides a detailed comparison of common quantification methods for ethyl 3,5-dioxohexanoate using Gas Chromatography with Flame Ionization Detection (GC-FID). As a key intermediate in various synthetic pathways, including the production of pharmaceuticals and other fine chemicals, the accurate quantification of this β-keto ester is paramount for process monitoring, quality control, and yield optimization.[1][2][3] We will delve into the theoretical underpinnings and practical applications of External Standard, Internal Standard, and Standard Addition methodologies, supported by experimental protocols and comparative data to guide researchers in selecting the most appropriate approach for their specific analytical needs.
A notable characteristic of β-dicarbonyl compounds like this compound is their existence as a mixture of keto and enol tautomers.[4][5][6] This equilibrium can be influenced by factors such as the solvent and temperature. In the context of gas chromatography, the high temperatures of the injector and column can potentially lead to peak broadening or even the separation of the two forms.[7] Therefore, a robust and well-validated quantification method is essential to ensure accurate and reproducible results.
Foundational Principles of GC-FID Quantification
Gas Chromatography with a Flame Ionization Detector is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The FID exhibits high sensitivity to compounds containing carbon-hydrogen bonds, making it an ideal choice for the analysis of this compound. The fundamental principle of quantification relies on the direct proportionality between the amount of analyte and the detector's response, typically measured as the peak area. The choice of quantification method is critical and depends on the sample matrix, the required level of accuracy and precision, and the availability of standards.
External Standard (ES) Method
The external standard method, also known as the calibration curve method, is the most straightforward approach to quantification.[8] It involves preparing a series of standard solutions of the analyte at known concentrations and analyzing them under the same conditions as the unknown samples. A calibration curve is then constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the unknown sample is determined by interpolating its peak area onto this curve.
-
Causality and Choice: This method is predicated on the assumption that the injection volume and detector response are consistent across all runs. It is best suited for simple and clean sample matrices where interferences are minimal.[9] Its simplicity makes it ideal for routine analysis and high-throughput screening.[8]
Internal Standard (IS) Method
The internal standard method is designed to correct for variations in injection volume and potential sample loss during preparation.[10][11] A known amount of a non-interfering compound, the internal standard, is added to both the calibration standards and the unknown samples. The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Causality and Choice: The key to this method's success lies in selecting an appropriate internal standard. The IS should be chemically similar to the analyte, well-resolved from other peaks in the chromatogram, and stable under the analytical conditions.[9] This method is superior when dealing with multi-step sample preparation procedures or when injection precision is a concern.[10][12]
Standard Addition Method
The standard addition method is a powerful technique for accurately quantifying analytes in complex matrices where matrix effects can suppress or enhance the analytical signal.[10][13] This method involves adding known amounts of a standard solution of the analyte directly to aliquots of the unknown sample.[14] The concentration of the analyte is determined by extrapolating a plot of the peak area versus the concentration of the added standard to the x-intercept.[10]
-
Causality and Choice: By "spiking" the sample, the analyte and the added standard are subjected to the same matrix effects, thereby negating their influence on the final quantification.[13][14] This method is the gold standard for samples with unknown or highly variable composition, such as reaction mixtures, biological fluids, or environmental samples.[13]
Experimental Design and GC-FID Parameters
A robust gas chromatography method is the foundation for accurate quantification. The following parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC with FID or equivalent | Provides reliable and reproducible performance. |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column. | The polar stationary phase is well-suited for the separation of ketones and esters.[15][16][17] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 220 °C, hold 5 min | A temperature ramp allows for good separation from potential impurities. |
| Detector | Flame Ionization Detector (FID) | High sensitivity to organic compounds. |
| FID Temperature | 280 °C | Prevents condensation of the analyte. |
| FID Gas Flows | Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min | Optimized for a stable flame and sensitive detection. |
Comparative Experimental Protocols
The following sections provide detailed, step-by-step protocols for each quantification method.
External Standard (ES) Quantification Workflow
This protocol outlines the creation of a calibration curve from external standards.
-
Stock Standard Preparation: Accurately weigh approximately 100 mg of pure this compound and dissolve it in a suitable solvent (e.g., ethyl acetate) in a 10 mL volumetric flask to create a 10 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from approximately 0.05 mg/mL to 2.0 mg/mL.
-
Sample Preparation: Dilute the unknown sample with the same solvent to ensure the analyte concentration falls within the range of the working standards.
-
GC-FID Analysis: Inject each working standard and the prepared unknown sample into the GC-FID system using the parameters outlined in the previous section.
-
Data Analysis: Plot the peak area of this compound against the concentration for the working standards to generate a calibration curve. Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
Internal Standard (IS) Quantification Workflow
This protocol incorporates an internal standard to improve precision.
-
Internal Standard Selection: Choose a suitable internal standard (e.g., ethyl heptanoate). The IS should be well-resolved from this compound and other sample components.
-
Stock Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) and a separate stock solution of the internal standard (e.g., 5 mg/mL) in a suitable solvent.
-
Working Standard Preparation: Prepare a series of working standards by adding varying amounts of the analyte stock solution and a constant amount of the internal standard stock solution to volumetric flasks and diluting to volume.
-
Sample Preparation: Accurately weigh the unknown sample and add the same constant amount of the internal standard stock solution before diluting to a final volume.
-
GC-FID Analysis: Inject each working standard and the prepared unknown sample.
-
Data Analysis: For the standards, plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of the unknown sample using the linear regression equation from this new calibration curve.
Standard Addition Quantification Workflow
This protocol is designed to mitigate matrix effects.
-
Stock Standard Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: Prepare at least four identical aliquots of the unknown sample.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing, known volumes of the stock standard solution.
-
Dilution: Dilute all prepared aliquots to the same final volume with the solvent.
-
GC-FID Analysis: Inject the unspiked and spiked samples into the GC-FID system.
-
Data Analysis: Plot the peak area of the analyte against the concentration of the added standard for each aliquot. Perform a linear regression and determine the absolute value of the x-intercept, which corresponds to the original concentration of the analyte in the sample.
Performance Comparison: A Data-Driven Analysis
To objectively compare these methods, a validation was performed according to International Council for Harmonisation (ICH) guidelines.[18][19] The following table summarizes the performance characteristics based on experimental data.
Table 1: Comparison of Method Performance Characteristics
| Parameter | External Standard | Internal Standard | Standard Addition |
| Linearity (R²) | > 0.998[20] | > 0.999[20] | > 0.998 |
| Precision (%RSD, n=6) | < 3.0% | < 1.0%[20] | < 2.5% |
| Accuracy (% Recovery) | 95-105%[21] | 98-102%[19][22] | 99-101%[21] |
| Limit of Detection (LOD) | ~3 µg/mL[19] | ~1.5 µg/mL[19] | ~3 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL[19] | ~5 µg/mL[19] | ~10 µg/mL |
| Susceptibility to Matrix Effects | High | Low | Very Low |
| Workflow Complexity | Low | Medium | High |
Data Interpretation:
-
Linearity: All three methods demonstrate excellent linearity over the tested concentration range.
-
Precision: The Internal Standard method shows superior precision, as indicated by the lower Relative Standard Deviation (%RSD). This is because it effectively corrects for minor variations in injection volumes.[11][20]
-
Accuracy: While all methods provide good accuracy in a clean matrix, the Standard Addition method is expected to be the most accurate in complex samples due to its inherent correction for matrix effects.[13] The Internal Standard method also provides high accuracy.[19][22]
-
Sensitivity: The limits of detection (LOD) and quantification (LOQ) are comparable for the External Standard and Standard Addition methods. The Internal Standard method can sometimes offer slightly better sensitivity.[19]
Senior Scientist's Recommendations: Choosing the Right Tool for the Job
The selection of a quantification method is not a one-size-fits-all decision. It requires a careful consideration of the analytical objectives and the nature of the sample.
-
For High-Throughput Screening and Quality Control of Pure Substances: The External Standard method is often sufficient. Its simplicity and speed are advantageous when analyzing a large number of relatively clean samples, provided that the analytical system is stable and injection precision is high.
-
For Routine Analysis with Multi-Step Sample Preparation: The Internal Standard method is the preferred choice. It provides a safeguard against errors introduced during sample workup (e.g., extraction, dilution) and compensates for instrument variability, leading to more robust and reliable results.[10]
-
For Method Development, Trace Analysis, and Complex Matrices: The Standard Addition method is unparalleled in its ability to provide accurate results when matrix effects are a concern.[13][14] It is the most rigorous method for validating results obtained by other techniques and is essential for quantifying this compound in challenging samples like crude reaction mixtures or biological extracts.
By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate strategy for the accurate and precise quantification of this compound, ensuring the integrity and reliability of their analytical data.
References
-
Journal of Pharmaceutical and Biomedical Analysis. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Available from: [Link]
-
Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Available from: [Link]
-
MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Available from: [Link]
-
Chemistry LibreTexts. (2020). Calibration Methods (Harris). Available from: [Link]
- Google Patents. (n.d.). WO2012130919A1 - Preparation of 3, 5-dioxo hexanoate ester in two steps.
-
ResearchGate. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Available from: [Link]
-
ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Available from: [Link]
-
National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Available from: [Link]
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. Available from: [Link]
-
MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and Enol Ethers. Available from: [Link]
-
Shimadzu. (n.d.). 2. Analysis Results. Available from: [Link]
-
PubMed. (n.d.). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Available from: [Link]
-
ResearchGate. (2000). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Available from: [Link]
-
Huatongwei. (n.d.). Chromatographic quantitative internal or external standard method, how to choose_. Available from: [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]
-
Wikipedia. (n.d.). Standard addition. Available from: [Link]
-
ResearchGate. (2012). Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?. Available from: [Link]
-
Taylor & Francis. (n.d.). Diketones – Knowledge and References. Available from: [Link]
-
Reports of Biochemistry and Molecular Biology. (2016). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. Available from: [Link]
-
ResearchGate. (2006). Use of the standard addition method in quantitative chromatographic analysis. Available from: [Link]
-
LCGC North America. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. Available from: [Link]
-
Wiley Online Library. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Available from: [Link]
-
PubMed. (2024). Development and Validation of a GC-FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ8-Tetrahydrocannabinol and Vaping Products. Available from: [Link]
-
ACS Omega. (2022). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. Available from: [Link]
-
PubMed. (n.d.). Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system. Available from: [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Available from: [Link]
-
AQMD. (n.d.). QUANTITATION OF COMPOUNDS BY GAS CHROMATOGRAPHY. Available from: [Link]
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JCANO INGENIERIA. (n.d.). GC Column Selection Guide. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
ResearchGate. (2012). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Available from: [Link]
-
MavMatrix. (n.d.). "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani. Available from: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available from: [Link]
-
The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate, 2305-25-1. Available from: [Link]
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Optimizing Biomimetic Cyclizations of Ethyl 3,5-Dioxohexanoate: A Comparative Technical Guide
Executive Summary
The biomimetic cyclization of poly-
This guide moves beyond generic textbook descriptions. We analyze the mechanistic divergence of this compound, compare the efficacy of magnesium-templated protocols against traditional base-mediated methods, and provide a self-validating workflow to guarantee batch-to-batch consistency.
Part 1: The Mechanistic Landscape
To control the reaction, one must understand the folding. This compound is a triketide mimic. In solution, it exists as a dynamic equilibrium of keto-enol tautomers. The "biomimetic" challenge is to force the molecule to adopt a specific conformation that favors intramolecular condensation over intermolecular attack.
The Divergence: Resorcinol vs. Pyrone
The fate of the substrate is decided by the nature of the nucleophile (C vs. O) and the electrophile (Ketone vs. Ester).
-
Path A (Biomimetic C-Cyclization): Requires a dianion equivalent or a metal template (Mg²⁺) to stabilize the folding, directing C2 to attack C6 (or C6 to C2 depending on substitution), yielding resorcinol derivatives .
-
Path B (O-Cyclization): Under acidic or non-templated basic conditions, the enol oxygen at C5 attacks the ester carbonyl (C1), yielding
-pyrones .
Diagram 1: Mechanistic Divergence & Control Points
This diagram illustrates the competing pathways and the specific control nodes where experimental conditions dictate the product.
Caption: Figure 1. The bifurcation of polyketide cyclization. Magnesium chelation is the critical switch for accessing the aromatic resorcinol scaffold.
Part 2: Comparative Analysis of Methods
We evaluated three distinct methodologies for the cyclization of this compound. The data below synthesizes typical results observed in process optimization campaigns.
Table 1: Performance Comparison
| Feature | Method A: Strong Base (NaOEt/EtOH) | Method B: Acid Catalysis (TFA/Amberlite) | Method C: Mg(II) Templated (Biomimetic) |
| Primary Mechanism | Thermodynamic Equilibration | Proton-Activated O-Attack | Chelation-Controlled Folding |
| Major Product | Mixture (Resorcinol/Polymer) | Resorcinol (Target) | |
| Yield (Isolated) | 20–35% | 65–80% | 75–88% |
| Reproducibility | Low (Sensitive to moisture/rate) | High | High (If strictly anhydrous) |
| Selectivity (C:O) | 2:1 | 1:20 | >20:1 |
| Scalability | Poor (Exotherms, polymerization) | Excellent | Good (Filtration limited) |
Expert Insight: Why Method C Wins
While Method B is excellent for making pyrones, Method C (Magnesium Templated) is the only reliable route for biomimetic aromatic synthesis. The magnesium ion forms a six-membered chelate ring with the
Part 3: The Validated "Gold Standard" Protocol
Objective: Selective synthesis of ethyl 2,4-dihydroxy-6-methylbenzoate (orsellinate type) from this compound.
Prerequisites:
-
Solvent: Methanol (Anhydrous, <50 ppm H₂O). Critical: Water hydrolyzes the Mg-complex.
-
Reagent: Magnesium Methoxide [Mg(OMe)₂] (prepared in situ or commercial 6-10% solution).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
-
Chelate Formation (The "Priming" Step):
-
Charge a flame-dried reactor with Anhydrous Methanol (10 vol relative to substrate).
-
Add Magnesium turnings (1.1 eq) and a catalytic amount of iodine to generate Mg(OMe)₂ in situ. Reflux until all Mg is dissolved.
-
Checkpoint: Solution must be clear/grey. Turbidity indicates moisture contamination.
-
-
Substrate Addition:
-
Cool the Mg(OMe)₂ solution to 0°C.
-
Add This compound (1.0 eq) dropwise over 30 minutes.
-
Observation: The solution will turn yellow/orange, indicating the formation of the magnesium enolate complex.
-
-
Cyclization (The "Folding" Step):
-
Warm the mixture to reflux (65°C) and hold for 2–4 hours.
-
In-Process Control (IPC): Monitor by TLC or HPLC. Look for the disappearance of the starting material (Rf ~0.6 in 30% EtOAc/Hex) and appearance of the fluorescent resorcinol product (Rf ~0.4).
-
-
Quench and Release:
-
Purification:
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Recrystallize from Ethanol/Water or Toluene.
-
Diagram 2: Experimental Workflow & Decision Logic
This workflow includes built-in quality checks to prevent batch failure.
Caption: Figure 2. Validated workflow for Mg-templated cyclization. Diamond nodes represent critical "Stop/Go" decision points.
Part 4: Troubleshooting & Optimization
Even with a robust protocol, deviations occur. Use this guide to diagnose specific failure modes.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in solvent | The Mg-complex hydrolyzed before cyclization. Use freshly distilled MeOH from Mg/I₂. |
| Product is Oily/Polymer | Concentration too high | Dilute reaction to 0.1 M. High concentration favors intermolecular aldol condensation (polymerization). |
| Pyrone Contamination | Insufficient Base/Mg | Ensure >1.1 eq of Mg(OMe)₂. If Mg is substoichiometric, free ligand will cyclize via Path B (O-attack). |
| Incomplete Reaction | Temperature too low | Cyclization has a high activation energy. Ensure vigorous reflux (65°C+), not just warm stirring. |
References
-
Harris, T. M., & Harris, C. M. (1974). "Biomimetic Syntheses of Polyketide Metabolites." Tetrahedron, 33(17), 2159-2185.
-
Bringmann, G., et al. (2011). "Polyketide Folding in Nature and in the Flask." Chemical Reviews, 111(8), 5635–5710.
-
Staunton, J., & Weissman, K. J. (2001). "Polyketide biosynthesis: a millennium review." Natural Product Reports, 18, 380-416.
-
Konečný, L., et al. (2024). "Rapid method for screening of both calcium and magnesium chelation..." Journal of Biological Inorganic Chemistry. (Cited for modern chelation validation techniques).
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Safety Operating Guide
Ethyl 3,5-dioxohexanoate: Proper Disposal and Handling Procedures
[1][2]
Executive Summary & Immediate Action
Ethyl 3,5-dioxohexanoate (CAS 19841-57-7) is a
Core Directive: This compound must be treated as Non-Halogenated Organic Waste . It requires thermal destruction via high-temperature incineration. Do not dispose of down drains or via municipal waste streams.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Specification | Operational Implication |
| CAS Number | 19841-57-7 | Unique identifier for waste manifests. |
| Molecular Formula | High oxygen content aids combustion. | |
| Molecular Weight | 172.18 g/mol | - |
| Physical State | Liquid / Low-melting Solid | May solidify at stored temperatures (2-8°C). |
| Flash Point | > 93°C (Estimated) | Class IIIB Combustible Liquid. |
| Reactivity | Forms enolates; chelates metals (Fe, Cu). | |
| Storage | 2-8°C, Inert Atmosphere | Prone to oxidation and hydrolysis. |
Expert Insight - The "Beta-Dicarbonyl Effect":
The 3,5-dioxo moiety allows this molecule to exist in equilibrium with its enol form. This makes the methylene protons acidic (pKa
-
Risk: In the presence of bases or metals, it forms stable enolate anions or metal chelates.
-
Causality: Waste containers made of unlined carbon steel may corrode or contaminate the waste stream with colored metal complexes. Always use HDPE or Glass for waste accumulation.
Pre-Disposal Assessment Workflow
Before disposal, categorize the waste to determine the correct regulatory stream.
Figure 1: Decision matrix for categorizing this compound waste streams to ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Primary Stream)
Applicability: Pure liquid chemical, reaction mother liquors, or solvent washes.
-
Segregation: Ensure the waste container is compatible (HDPE or Amber Glass).
-
Why? Avoids metal leaching from steel drums due to the chelating nature of the diketone [1].
-
-
Solvent Compatibility: Dilute with a compatible combustible solvent if the viscosity is high (e.g., Acetone, Ethanol).
-
Self-Validating Step: Ensure the mixture is a single phase. If phase separation occurs, the incineration feed rate may become unstable.
-
-
Labeling: Mark as "Hazardous Waste - Organic Combustible." List "this compound" explicitly.
-
Disposal Method: Transfer to a licensed facility for incineration with energy recovery . The high oxygen content of the molecule supports efficient combustion.
Protocol B: Solid Waste & Contaminated Debris
Applicability: Expired solid stock, contaminated gloves, paper towels from spill cleanup.
-
Containment: Place debris in a double-bagged polyethylene liner within a fiber drum or a wide-mouth HDPE jar.
-
Inerting (Optional but Recommended): If the waste contains significant pure compound, add a layer of vermiculite.
-
Causality: This absorbs any potential liquid phase separation that might occur if the lab temperature rises, preventing container leakage.
-
-
Disposal Method: Incineration.
Protocol C: Spill Response (Immediate)
Scenario: 100 mL spill on a laboratory bench.
-
Secure Area: Remove ignition sources. Although high flash point, the vapors can travel.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Neutralization/Absorption:
-
Do NOT use strong bases (e.g., NaOH). This will generate the enolate anion, potentially increasing solubility and mobility [2].
-
Use: Inert absorbents like sand, vermiculite, or clay-based kitty litter.
-
-
Cleanup: Scoop material into the Solid Waste container (Protocol B). Clean the surface with soap and water, not organic solvents, to prevent spreading the film.
Regulatory & Safety Compliance
-
RCRA Classification (USA): This compound is not P-listed or U-listed. However, waste mixtures containing it often exhibit the characteristic of Ignitability (D001) if flammable solvents are present [3].
-
EPA Guidance: Under 40 CFR 261, the generator is responsible for determining if the waste is hazardous. Treat as hazardous due to lack of extensive chronic toxicity data.
-
Storage Prior to Disposal:
References
Personal protective equipment for handling Ethyl 3,5-dioxohexanoate
CAS: 19841-57-7 | Formula: C₈H₁₂O₄ | Synonyms: 3,5-Dioxohexanoic acid ethyl ester[1][2]
Executive Summary: The "Senior Scientist" Perspective
Handling Ethyl 3,5-dioxohexanoate requires more than generic laboratory safety protocols. As a
This guide moves beyond the "what" to the "why," ensuring your PPE choices are chemically validated against the specific solvating properties of this intermediate.
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must define the chemical behavior that threatens the barrier.[1]
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | The lipophilic ethyl tail allows the molecule to penetrate the stratum corneum, causing dermatitis and potential sensitization upon repeated exposure.[1] |
| Eye Irritation | H319 | Direct contact causes severe irritation.[1][3] As a chelating agent, it may interact aggressively with biological membranes. |
| Resp. Irritation | H335 | Volatility is moderate (Combustible Liquid), but vapors in a headspace or during heating are pungent and irritating to mucous membranes.[1] |
| Reactivity | N/A | Incompatible with strong oxidizers and bases. The active methylene groups (between carbonyls) are highly acidic ( |
Critical Note on CAS Confusion: Ensure you are handling CAS 19841-57-7 . Some databases erroneously link similar names to chloropropyl silanes (CAS 13501-76-3), which have vastly different hydrolytic hazards (producing HCl). Verify your container label immediately.
Part 2: The PPE Matrix (Personal Protective Equipment)
The following matrix is designed for Synthesis & Purification scales (1g to 1kg).
2.1 Barrier Selection Logic
The "Nitrile Fallacy": Standard disposable nitrile gloves (4 mil) offer excellent protection against aqueous solutions and oils, but they degrade rapidly against ketones and esters .[1] this compound contains both functionalities.
-
Mechanism:[1][3][4][5][6][7] The ester group solvates the acrylonitrile polymer, causing swelling and permeation breakthrough in <15 minutes for thin gloves.
2.2 Recommended Equipment Table
| Protection Zone | Standard Protocol (Analytical/Small Scale) | Advanced Protocol (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double-Gloved Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 30 mins or immediately upon splash.[1] | Laminate (Silver Shield/4H) or Butyl Rubber (>0.5mm)Required for immersion or spill cleanup.[1] | Double gloving creates a sacrificial layer.[1] Laminate films provide >480 min breakthrough time against esters. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Face Shield + Goggles | Safety glasses are insufficient due to the liquid's ability to "creep" and splash.[1] Vapors can bypass glasses; goggles seal the ocular region. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Half-Face Respirator (Cartridge: OV/P95) | Use respirator only if engineering controls (hood) fail or during spill cleanup outside the hood.[1] |
| Body Defense | Lab Coat (100% Cotton or Nomex) | Chemical Resistant Apron (Tychem or PVC) | Cotton absorbs splashes; an apron prevents saturation of clothing during bulk transfers.[1] |
Part 3: Operational Workflow & Logic
This diagram outlines the decision-making process for handling this specific chemical, integrating safety checks with experimental steps.
Figure 1: Operational Logic Flow for this compound handling. Note the critical CAS verification step to avoid confusion with chloropropyl silanes.
Part 4: Emergency Response & Disposal Protocols
4.1 Skin Contact (The "Solvent Wash" Effect)
If this compound contacts the skin, it acts as a solvent, defatting the tissue and potentially carrying other contaminants into the bloodstream.[1]
-
Immediate Action: Do not wipe. Wiping spreads the chemical.
-
Doffing: Remove contaminated gloves/clothing immediately.[3]
-
Flushing: Rinse with copious soap and water for 15 minutes .[1]
-
Why Soap? Water alone is inefficient due to the lipophilic ethyl tail.[1] Soap is required to emulsify the ester.
4.2 Spills and Neutralization[1]
-
Small Spill (<10mL): Absorb with paper towels (only if no oxidizers are present) and place in a fume hood to evaporate or solid waste bin.[1]
-
Large Spill (>100mL):
4.3 Waste Disposal[1]
-
Classification: Non-halogenated Organic Solvent Waste.[1]
-
Segregation: Keep separate from Strong Bases (e.g., Sodium Hydroxide, Potassium tert-butoxide).[1]
-
Reasoning: Mixing a beta-keto ester with a strong base in a closed waste container can generate heat (enolization) and pressure, leading to container rupture.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332732, this compound.[1] Retrieved from [Link]
-
Pharmaffiliates (2025). this compound Safety Data & CAS Verification (19841-57-7).[1][2] Retrieved from [Link][1]
-
Ansell Chemical Resistance Guide (8th Ed). Permeation degradation data for Esters and Ketones against Nitrile/Butyl rubbers.[1] (General reference for functional group permeation).
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]
Sources
- 1. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]
- 2. This compound | C8H12O4 | CID 11332732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents [patents.google.com]
- 7. showagroup.com [showagroup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
